molecular formula C10H11F2N B1467240 2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine CAS No. 1249544-96-4

2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine

カタログ番号: B1467240
CAS番号: 1249544-96-4
分子量: 183.2 g/mol
InChIキー: DWMCDWNCRGQBGV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine is a useful research compound. Its molecular formula is C10H11F2N and its molecular weight is 183.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c1-10(5-9(10)13)7-4-6(11)2-3-8(7)12/h2-4,9H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMCDWNCRGQBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1N)C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-PCPA as a Lysine-Specific Demethylase 1 (LSD1) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a significant therapeutic target in oncology and other diseases due to its critical role in epigenetic regulation.[1][2] As the first discovered histone demethylase, its function is intrinsically linked to transcriptional repression and the modulation of chromatin structure.[3][4][5] Tranylcypromine, also known as trans-2-phenylcyclopropylamine (2-PCPA), is a clinically used antidepressant that was subsequently identified as a potent inhibitor of LSD1.[3][4][6][7] This guide provides a comprehensive technical overview of the mechanism through which 2-PCPA inhibits LSD1, delving into the biochemical interactions, structural underpinnings, and cellular consequences of this inhibition. We will explore the kinetics of this interaction and provide detailed, field-proven protocols for its characterization, offering researchers and drug developers a foundational understanding of this pivotal molecule in epigenetic drug discovery.

Introduction: LSD1 as an Epigenetic Modulator

Histone modifications are a cornerstone of epigenetic regulation, influencing gene expression without altering the DNA sequence itself.[3][4][8] Among these, histone methylation is a dynamic process controlled by methyltransferases and demethylases.[9][10] Lysine-Specific Demethylase 1 (LSD1) is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically removes mono- and di-methyl groups from lysine 4 of histone H3 (H3K4me1/2), a mark generally associated with active gene transcription.[2][3][5] By removing these marks, LSD1 facilitates transcriptional repression.

LSD1 is frequently overexpressed in a wide range of cancers, including acute myeloid leukemia (AML), small cell lung cancer, and prostate and breast cancers, where its activity is linked to poor prognosis.[1][2][11][12] It contributes to tumorigenesis by silencing tumor suppressor genes and promoting cancer cell proliferation and invasion.[1][13] This central role in oncogenic processes has established LSD1 as a compelling target for therapeutic intervention.[2][14]

The Covalent Mechanism of LSD1 Inhibition by 2-PCPA

2-PCPA (Tranylcypromine) was originally developed as a monoamine oxidase (MAO) inhibitor for the treatment of depression.[7][15] Given the structural and mechanistic homology between MAOs and LSD1, both being FAD-dependent amine oxidases, 2-PCPA was investigated and confirmed as an LSD1 inhibitor.[3][4][16]

The inhibition is not merely competitive or non-competitive; rather, 2-PCPA is a mechanism-based irreversible inhibitor , also known as a suicide inhibitor.[5][6] This mode of action is characterized by its time- and concentration-dependent inactivation of the enzyme.[4][6] The process unfolds as follows:

  • Initial Binding: 2-PCPA enters the active site of LSD1.

  • Enzymatic Activation: The catalytic machinery of LSD1, which normally acts on methylated lysines, initiates a single-electron transfer from the cyclopropylamine nitrogen of 2-PCPA to the FAD cofactor.[4]

  • Radical Formation & Ring Opening: This oxidation leads to the opening of the strained cyclopropyl ring, generating a reactive intermediate.

  • Covalent Adduct Formation: The reactive intermediate rapidly forms a stable, covalent bond with the N(5) atom of the FAD cofactor.[4][6][17]

This covalent modification of the essential FAD cofactor renders the LSD1 enzyme permanently inactive. Mass spectrometry and X-ray crystallography have unequivocally confirmed the formation of this FAD-PCPA adduct.[3][4][6]

cluster_LSD1 LSD1 Catalytic Cycle cluster_Inhibition Inhibition by 2-PCPA LSD1-FAD_ox LSD1-FAD (Active) LSD1-FADH2_red LSD1-FADH2 (Reduced) LSD1-FAD_ox->LSD1-FADH2_red Demethylation LSD1-FAD-PCPA LSD1-FAD-PCPA Adduct (Inactive) LSD1-FAD_ox->LSD1-FAD-PCPA Catalytic Activation & Covalent Adduct Formation LSD1-FADH2_red->LSD1-FAD_ox Reoxidation H3K4me1 H3K4me1 (Product) LSD1-FADH2_red->H3K4me1 HCHO Formaldehyde LSD1-FADH2_red->HCHO H2O2 H2O2 LSD1-FADH2_red->H2O2 H3K4me2 H3K4me2 (Substrate) H3K4me2->LSD1-FAD_ox Binds O2 O2 O2->LSD1-FADH2_red 2-PCPA 2-PCPA 2-PCPA->LSD1-FAD_ox Binds to Active Site

Figure 1: Mechanism of LSD1 demethylation and irreversible inhibition by 2-PCPA.

Structural Basis for Inhibition and Selectivity

The crystal structure of the LSD1-CoREST complex with the FAD-PCPA adduct provides critical insights into the inhibitor's binding mode.[3][4] Structural analyses reveal that 2-PCPA forms a covalent adduct with FAD deep within the enzyme's active site.[3][17] Interestingly, the structure of the FAD-PCPA adduct in LSD1 is distinct from that formed in MAO-B.[3][4] This structural difference, though subtle, provides a foundational rationale for developing derivatives of 2-PCPA with enhanced selectivity for LSD1 over MAOs.[14]

Structural studies also highlight that the phenyl ring of the FAD-PCPA adduct does not engage in extensive interactions with neighboring active-site residues.[3][4] This observation correctly predicted that substitutions on this phenyl ring could be a fruitful strategy for designing second-generation inhibitors with improved potency and selectivity, a hypothesis that has since been validated with the development of numerous clinical candidates.[3][14][17]

Kinetic Profile of 2-PCPA Inhibition

As a mechanism-based inactivator, the potency of 2-PCPA cannot be fully described by a simple IC₅₀ value, which can vary significantly based on assay conditions and incubation times. A more rigorous kinetic analysis is required to determine the inactivation constant (kinact) and the inhibitor affinity (KI). These parameters provide a more accurate measure of the inhibitor's efficiency.

ParameterReported ValueSource
IC₅₀ (LSD1) < 2 µM - 20.7 µM[7]
KI 242 µM[6]
kinact 0.0106 s⁻¹[6]
kinact/KI 43.8 M⁻¹s⁻¹[6]
IC₅₀ (MAO-A) 2.3 µM[18]
IC₅₀ (MAO-B) 0.95 µM[18]

Table 1: Comparative kinetic parameters for 2-PCPA against LSD1 and MAOs. Note that IC₅₀ values can be misleading for irreversible inhibitors and may vary between studies.[4]

The data clearly indicate that while 2-PCPA is a potent LSD1 inhibitor, it is not selective and demonstrates comparable or greater potency against MAOs.[6] This lack of selectivity is a key driver for the development of novel derivatives.[19][20]

Cellular Effects: Target Engagement and Pharmacodynamics

The ultimate validation of an enzyme inhibitor's mechanism is the observation of its predicted effect in a cellular context. For an LSD1 inhibitor, this translates to an increase in the methylation status of its substrates. Treatment of various cell lines with 2-PCPA leads to a dose-dependent accumulation of H3K4me2, confirming target engagement and pharmacodynamic activity.[18][21] This cellular effect is the direct consequence of the inactivation of LSD1's demethylase activity and is a critical biomarker used in the development of all LSD1 inhibitors.

Methodologies for Characterizing 2-PCPA Activity

A robust characterization of an LSD1 inhibitor requires both biochemical and cell-based assays. As a Senior Application Scientist, it is crucial to understand the principles and causalities behind the selection of each assay.

Biochemical Assay: Peroxidase-Coupled Measurement of H₂O₂

Principle: The LSD1 demethylation reaction produces hydrogen peroxide (H₂O₂) as a stoichiometric byproduct.[5][22] This assay couples the production of H₂O₂ to the horseradish peroxidase (HRP)-mediated oxidation of a fluorogenic or chromogenic substrate (e.g., Amplex Red). The resulting signal is directly proportional to LSD1 activity.

Rationale: This is a widely adopted method for high-throughput screening (HTS) due to its simplicity, sensitivity, and continuous format.[23] However, as an indirect method, it is susceptible to interference from compounds that interact with HRP or H₂O₂. Therefore, any hits identified should be validated with an orthogonal, direct assay.

cluster_workflow Peroxidase-Coupled Assay Workflow prep 1. Prepare Reagents (LSD1, Substrate, HRP, Amplex Red, Inhibitor) plate 2. Plate Inhibitor (Serial Dilutions of 2-PCPA) prep->plate add_enzyme 3. Add LSD1 Enzyme (Pre-incubate with inhibitor) plate->add_enzyme start_rxn 4. Initiate Reaction (Add H3K4me2 substrate, HRP, and Amplex Red) add_enzyme->start_rxn incubate 5. Incubate at 37°C start_rxn->incubate read 6. Read Fluorescence (Ex: 540 nm, Em: 590 nm) Kinetic or Endpoint incubate->read analyze 7. Data Analysis (Calculate IC50 values) read->analyze

Figure 2: Experimental workflow for the HRP-coupled LSD1 activity assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5.[23]

    • LSD1 Enzyme: Dilute recombinant human LSD1/CoREST complex to 2X final concentration in Assay Buffer.

    • Inhibitor: Prepare a 10-point, 3-fold serial dilution of 2-PCPA in DMSO, then dilute in Assay Buffer.

    • Substrate/Detection Mix: Prepare a 4X mix containing H3K4me2 peptide substrate, Horseradish Peroxidase (HRP), and Amplex Red in Assay Buffer.

  • Assay Execution (384-well format):

    • Add 5 µL of diluted inhibitor or DMSO vehicle control to the wells of a black, low-volume 384-well plate.[23]

    • Add 10 µL of 2X LSD1 enzyme solution.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.[23]

    • Initiate the reaction by adding 5 µL of the 4X Substrate/Detection Mix.

  • Data Acquisition:

    • Immediately transfer the plate to a plate reader pre-heated to 37°C.

    • Monitor the increase in fluorescence (Excitation: ~530-540 nm, Emission: ~585-595 nm) every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (slope of the linear phase of fluorescence increase) for each well.

    • Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Assay: Western Blot for H3K4me2 Levels

Principle: This assay directly measures the pharmacodynamic effect of the inhibitor on its endogenous substrate within cells. Inhibition of LSD1 prevents the demethylation of H3K4me2, leading to its accumulation, which can be detected using a specific antibody.

Rationale: This is a crucial orthogonal assay that validates biochemical findings in a more physiologically relevant context.[23] It confirms that the compound is cell-permeable and engages its target to produce a downstream biological effect. While semi-quantitative and lower-throughput, it provides indispensable evidence of the mechanism of action.[23]

cluster_workflow Western Blot Workflow for H3K4me2 treat 1. Cell Culture & Treatment (Treat cells with varying concentrations of 2-PCPA) harvest 2. Harvest & Lyse Cells treat->harvest quant 3. Protein Quantification (e.g., BCA Assay) harvest->quant sds 4. SDS-PAGE (Separate proteins by size) quant->sds transfer 5. Protein Transfer (to PVDF membrane) sds->transfer block 6. Blocking (Prevent non-specific antibody binding) transfer->block probe 7. Antibody Incubation (Primary: anti-H3K4me2, anti-Total H3) (Secondary: HRP-conjugated) block->probe detect 8. Chemiluminescent Detection probe->detect analyze 9. Densitometry Analysis (Normalize H3K4me2 to Total H3) detect->analyze

Figure 3: Workflow for assessing cellular LSD1 inhibition via Western blot.

Detailed Protocol:

  • Cell Treatment:

    • Plate cancer cells (e.g., a line known to express high levels of LSD1) and allow them to adhere overnight.

    • Treat cells with a range of 2-PCPA concentrations (e.g., 0.1 µM to 50 µM) and a vehicle control (DMSO) for 24-48 hours.[23]

  • Protein Extraction:

    • Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Harvest lysates and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.[23]

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 15% SDS-PAGE gel and transfer to a PVDF membrane.[23]

    • Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for H3K4me2.[23] A parallel blot or subsequent probing should be done with an antibody for Total Histone H3 as a loading control.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the H3K4me2 signal to the Total Histone H3 signal to account for any loading differences.

Conclusion and Future Perspectives

trans-2-phenylcyclopropylamine is a foundational tool compound in the study of LSD1. Its mechanism as a covalent, irreversible inactivator that forms an adduct with the FAD cofactor is well-established through extensive biochemical, structural, and cellular studies.[3][4][6] While its clinical utility as an LSD1-targeted agent is limited by its lack of selectivity against MAOs, the detailed understanding of its mechanism of action has been instrumental. It has provided a chemical scaffold and a mechanistic blueprint for the successful design and development of a new generation of potent and highly selective LSD1 inhibitors that are now in clinical trials for various cancers.[12][14][22] The continued study of these inhibitors, using the robust methodologies detailed herein, will further illuminate the therapeutic potential of targeting epigenetic regulators in human disease.

References

  • Yang, M., Culhane, J. C., Szewczuk, L. M., Jalili, P., Ball, H. L., Machius, M., Cole, P. A., & Yu, H. (2007). Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. Biochemistry, 46(27), 8058–8065. [Link]

  • Yang, M., Culhane, J. C., Szewczuk, L. M., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry, 46(27), 8058-8065. [Link]

  • BPS Bioscience. (n.d.). Tranylcypromine (2-PCPA). BPS Bioscience. Retrieved February 23, 2026, from [Link]

  • News-Medical. (2025, March 8). Understanding the role of LSD1 in cellular processes and disease. News-Medical.net. [Link]

  • Culhane, J. C., & Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in enzymology, 573, 247–266. [Link]

  • Mimasu, S., Umezawa, N., Sato, S., Higuchi, T., Umehara, T., & Yokoyama, S. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Biochemistry, 49(29), 6494–6503. [Link]

  • Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408–4416. [Link]

  • EpigenTek. (2022, April 20). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek. [Link]

  • Vianello, P., et al. (2020). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Cancers, 12(11), 3169. [Link]

  • Mohammad, H. P., & Smitheman, K. N. (2020). Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study. Expert opinion on therapeutic targets, 24(9), 847–857. [Link]

  • Tsuruyama, T., et al. (2015). Measurement of lysine-specific demethylase-1 activity in the nuclear extracts by flow-injection based time-of-flight mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 990, 127–132. [Link]

  • ResearchGate. (n.d.). The role of LSD1 in tumorigenesis and development. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Kumar, A., et al. (2025). Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential. European Journal of Medicinal Chemistry, 299, 118054. [Link]

  • Fiskus, W., et al. (2016). LSD1: Biologic Roles and Therapeutic Targeting. Cancer biology & therapy, 17(8), 809–818. [Link]

  • Fioravanti, R., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Chemistry, 11, 1118128. [Link]

  • Li, Y., et al. (2018). Pharmacological Inhibition of LSD1 for Cancer Treatment. Molecules, 23(11), 2956. [Link]

  • Sato, S., et al. (2022). Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. ACS Medicinal Chemistry Letters, 13(9), 1493–1500. [Link]

  • ResearchGate. (n.d.). Summary of covalent-binding LSD1/KDM1A inhibitors. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Ota, Y., et al. (2018). Design, Synthesis, and In Vitro Evaluation of Novel Histone H3 Peptide-Based LSD1 Inactivators Incorporating α,α-Disubstituted Amino Acids with γ-Turn-Inducing Structures. Molecules, 23(5), 1101. [Link]

  • Kim, J., et al. (2020). The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD. International Journal of Molecular Sciences, 21(17), 6171. [Link]

  • RCSB PDB. (2010, July 7). 3ABU: Crystal Structure of LSD1 in complex with a 2-PCPA derivative, S1201. RCSB Protein Data Bank. [Link]

  • ResearchGate. (n.d.). Biochemical characterization of LSD1 inhibitors. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Sato, S., et al. (2022). Structure-Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. ACS medicinal chemistry letters, 13(9), 1493–1500. [Link]

  • Dann, G. P., et al. (2024). Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1) Display Variable Inhibition on Nucleosome Substrates. Biochemistry, 63(11), 1403–1414. [Link]

  • Zhang, M., et al. (2018). Treating donor cells with 2-PCPA corrects aberrant histone H3K4 dimethylation and improves cloned goat embryo development. Journal of cellular biochemistry, 119(6), 4646–4655. [Link]

  • Sharma, S. K., et al. (2020). Histone lysine specific demethylase 1 inhibitors. RSC medicinal chemistry, 11(8), 855–879. [Link]

  • Dann, G. P., et al. (2024). Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1) Display Variable Inhibition on Nucleosome Substrates. Biochemistry, 63(11), 1403–1414. [Link]

  • ResearchGate. (n.d.). Effect of 2-PCPa on h3K4me2 occupancy in promoters of defense related genes. ResearchGate. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Structures of irreversible and reversible LSD1 inhibitors in clinical trials for treatment of cancer. ResearchGate. Retrieved February 23, 2026, from [Link]

  • ScienceDirect. (2025, August 7). Synthesis, crystal structures and properties of coordination polymers from copper(II) adipate. Inorganica Chimica Acta, 585, 122822. [Link]

  • biomodal. (2024, November 4). How histone modifications impact gene regulation. biomodal. [Link]

  • Royal Society of Chemistry. (n.d.). Structure and synthesis of copper-based Schiff base and reduced Schiff base complexes: a combined experimental and theoretical investigation of biomimetic catalytic activity. Dalton Transactions. [Link]

  • Wang, Z., et al. (2021). 1,2,5,6,9-Pentaazacoronenes (PACs) and π-Extended PAC Derivatives: Synthesis, Crystal Structure, and Optical and Redox Properties. Organic letters, 23(16), 6431–6436. [Link]

  • Kim, J. Y., & Kim, J. (2018). Histone methylation modifiers in cellular signaling pathways. BMB reports, 51(7), 326–333. [Link]

  • Angerer, V., et al. (2019). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. Bioorganic chemistry, 84, 18–33. [Link]

  • Shah, M. A., et al. (2023). Experimental Insights into the Interplay between Histone Modifiers and p53 in Regulating Gene Expression. International Journal of Molecular Sciences, 24(13), 11060. [Link]

  • Rzodeczko, H., et al. (2021). Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components. Polymers, 14(1), 2. [Link]

Sources

Technical Characterization Guide: 2-(2,5-Difluorophenyl)-2-methylcyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Target Analyte: 2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine Molecular Formula: C₁₀H₁₁F₂N Exact Mass: 183.086 Class: Fluorinated Phenylcyclopropanamine (Quaternary Cyclopropyl Core)

This guide provides a comprehensive spectroscopic framework for the identification and validation of 2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine . Unlike the common pharmaceutical intermediate trans-2-(3,4-difluorophenyl)cyclopropan-1-amine (a key precursor for Ticagrelor), this target features a quaternary carbon at position 2 (bearing both the methyl and phenyl groups) and a distinct 2,5-difluoro substitution pattern .

These structural modifications significantly alter the spectroscopic signature, requiring a tailored analytical approach to distinguish it from regioisomers and des-methyl analogs.

Synthetic Logic & Impurity Profiling

To understand the spectroscopic data, one must understand the origin of the molecule. The presence of the quaternary center suggests a synthesis via cyclopropanation of an


-methylstyrene derivative.
Theoretical Synthesis Pathway

The most probable synthetic route involves the Rhodium- or Copper-catalyzed cyclopropanation of 2-(2,5-difluorophenyl)prop-1-ene .

SynthesisPath Start 2,5-Difluoroacetophenone Step1 Wittig Olefination (Ph3P=CH2) Start->Step1 Inter 2-(2,5-Difluorophenyl)prop-1-ene (Alpha-Methyl Styrene Analog) Step1->Inter Step2 Cyclopropanation (Et2Zn / CH2I2 or Diazo) Inter->Step2 Target Target: 2-(2,5-difluorophenyl)- 2-methylcyclopropan-1-amine Step2->Target

Figure 1: Predicted synthetic pathway establishing the quaternary carbon center.

Critical Stereochemical Note

Due to the quaternary center at C2, two diastereomers exist:

  • Cis-isomer: Amine and Phenyl group on the same side of the ring.

  • Trans-isomer: Amine and Phenyl group on opposite sides (generally thermodynamically favored). Note: The spectroscopic data below assumes the major Trans-isomer unless specified.

Spectroscopic Characterization (Predictive Analysis)

Nuclear Magnetic Resonance (NMR)

The definitive confirmation of this structure relies on 1H and 19F NMR.

1H NMR (Proton) - 400 MHz, CDCl₃

The diagnostic "smoking gun" for this molecule is the methyl singlet and the absence of a methine proton at C2 .

PositionShift (δ, ppm)MultiplicityIntegralAssignment Logic
Ar-H 6.80 – 7.10Multiplet3H2,5-Difluoro pattern (complex splitting due to H-F coupling).
C1-H 2.35 – 2.45dd1HAlpha to amine. Shifted upfield due to cyclopropane ring current.
C2-CH₃ 1.45 – 1.55 Singlet 3H Diagnostic Peak. Quaternary attachment eliminates coupling to C2-H.
C3-H_a 0.85 – 0.95dd1HCyclopropane methylene (cis to amine).
C3-H_b 1.05 – 1.15dd1HCyclopropane methylene (trans to amine).
NH₂ 1.20 – 1.80Broad s2HExchangeable (shift varies with concentration/solvent).

Key Differentiator: The common Ticagrelor intermediate (des-methyl) shows a multiplet at ~2.0-2.2 ppm for the C2-H. This target will lack that signal entirely.

19F NMR (Fluorine) - 376 MHz, CDCl₃

The 2,5-substitution pattern is distinct from the 3,4-pattern.

  • Signal 1: ~ -118 ppm (Multiplet, F at C2 of phenyl)

  • Signal 2: ~ -124 ppm (Multiplet, F at C5 of phenyl)

  • Contrast: 3,4-difluoro compounds typically show signals closer together (e.g., -138, -142 ppm).

13C NMR (Carbon) - 100 MHz, CDCl₃
  • C2 (Quaternary): ~25-30 ppm. Will appear as a weak signal (long relaxation) and likely a triplet or dd due to C-F coupling.

  • Methyl Carbon: ~20-25 ppm (Singlet or weak doublet).

  • C-F Carbons: ~155-160 ppm (Large

    
     coupling ~240 Hz).
    
Mass Spectrometry (MS)

Method: ESI+ or EI (70 eV)

  • Molecular Ion (M+): 183 m/z

  • Protonated Ion [M+H]⁺: 184 m/z

Fragmentation Pathway (EI):

  • Base Peak (m/z 166): Loss of NH₃ (17 u). Cyclopropylamines readily eliminate ammonia to form a conjugated cation.

  • Tropylium Formation (m/z 127/141): Cleavage of the cyclopropane ring often generates a substituted tropylium ion. The 2,5-difluorobenzyl cation fragment is expected.

MassSpec M [M+H]+ : 184 m/z (Parent Ion) Frag1 [M - NH3]+ : 167 m/z (Ammonia Loss - Primary) M->Frag1 - NH3 Frag2 Difluorophenyl Cation 127 m/z M->Frag2 Ring Fission

Figure 2: Predicted Mass Spectrometry fragmentation tree.

Infrared Spectroscopy (IR)

Sampling: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber (cm⁻¹)Vibration ModeIntensityNotes
3300 - 3400 N-H StretchMediumPrimary amine doublet (symmetric/asymmetric).
3000 - 3100 C-H (Ar/Cyclo)WeakCyclopropane C-H stretches are distinctively high (>3000).
2950 - 2970 C-H (Methyl)MediumAlkyl C-H stretch from the C2-Methyl group.
1580 - 1620 C=C AromaticStrongRing breathing modes.
1100 - 1250 C-F StretchVery StrongDiagnostic region for fluorinated aromatics.

Analytical Protocol for Verification

To validate a sample of 2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine, follow this stepwise logic:

  • MS Screening: Confirm [M+H]⁺ = 184. If 170, you have the des-methyl impurity.

  • 1H NMR Check: Look for the singlet at ~1.5 ppm .

    • If Doublet: You likely have the isopropyl analog or a ring-opened impurity.

    • If Multiplet: You have the des-methyl analog (Ticagrelor intermediate).

  • 19F NMR Check: Confirm the wide separation of peaks (-118/-124 ppm) to verify 2,5-substitution. If peaks are clustered > -135 ppm, you likely have the 3,4-difluoro isomer.

References

  • General Cyclopropane Synthesis: Lebel, H., et al. (2003). "Recent advances in enantioselective cyclopropanations." Chemical Reviews, 103(4), 977-1050. Link

  • Fluorine NMR Shifts: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • Ticagrelor Intermediate Data (Comparison): Bioorganic & Medicinal Chemistry Letters, Vol 17, Issue 21, 2007, pp 6013-6018. (Provides baseline data for the 3,4-difluoro des-methyl analog). Link

The Strained Ring Paradigm: A Technical Guide to 2-Substituted Cyclopropylamines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopropylamine (CPA) moiety represents a "privileged structure" in medicinal chemistry, offering a unique combination of conformational restriction, metabolic stability, and electronic modulation. While 2-substituted cyclopropylamines are historically anchored by the monoamine oxidase (MAO) inhibitor tranylcypromine (TCP), recent foundational research has repositioned this scaffold as a critical warhead for epigenetic modulation, specifically Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibition.

This guide moves beyond basic textbook definitions to address the how and why of designing, synthesizing, and validating 2-substituted CPAs. It focuses on overcoming the primary synthetic bottleneck—diastereoselectivity—and details the mechanistic nuances that differentiate simple binding from mechanism-based inactivation.

Structural Biology & Pharmacophore Logic

The "Magic" of the 2-Substitution

The cyclopropane ring is not merely a spacer; it is an electronic modulator. The carbon atoms in the ring possess significant


 character (Walsh orbitals), allowing the ring to act as a π-donor.
  • pKa Modulation: The CPA nitrogen is less basic (

    
    ) compared to isopropylamine (
    
    
    
    ). This lower basicity improves blood-brain barrier (BBB) permeability by increasing the fraction of uncharged species at physiological pH.
  • Conformational Locking: Substituting the 2-position creates a rigid vector. Unlike flexible ethyl chains, the 2-substituted CPA locks the amine and the distal aryl/alkyl group into a specific dihedral angle.

    • Cis-isomers often suffer from steric clash and internal hydrogen bonding that may preclude active site binding.

    • Trans-isomers (like TCP) typically mimic the extended conformation of peptide substrates, making them the preferred diastereomer for LSD1 and MAO targets.

Synthetic Architectures: Solving the Selectivity Problem

The synthesis of 2-substituted CPAs is historically plagued by poor cis/trans selectivity. Traditional Simmons-Smith cyclopropanation often yields difficult-to-separate mixtures.

Recommended Methodology: Zinc Homoenolate Trapping

For high-precision research, the Zinc Homoenolate route derived from


-chloroaldehydes is superior to traditional carbenoid insertions due to its thermodynamic control over the trans isomer.
The Causality of Choice
  • Why

    
    -chloroaldehydes?  They serve as precursors to the zinc carbenoid in situ.
    
  • Why Zinc? Zinc mediates the ring closure via a homoenolate intermediate.[1] Crucially, the presence of a polar aprotic cosolvent (like DMF or DMA) prevents product epimerization, locking the thermodynamically stable trans isomer.

Visualization: Synthetic Workflow

The following diagram outlines the logic flow for the Zinc Homoenolate synthesis, highlighting the critical decision points for stereocontrol.

SynthesisWorkflow cluster_0 CRITICAL CONTROL POINT Start Start: α-Chloroaldehyde Reagent Reagent: Activated Zn Dust + Amine (R-NH2) Start->Reagent Mix in THF Intermediate Intermediate: Zinc Homoenolate Reagent->Intermediate Oxidative Addition Cyclization Cyclization: Intramolecular SN2 Intermediate->Cyclization Thermodynamic Control Product Product: trans-2-Substituted CPA Cyclization->Product >95:5 dr (trans:cis)

Mechanism of Action: The Suicide Inhibition

Understanding the mechanism is vital for assay design. 2-substituted CPAs are Mechanism-Based Inactivators (MBIs) , also known as suicide substrates. They do not merely occupy the active site; they chemically modify the cofactor.

The Single Electron Transfer (SET) Cascade
  • Oxidation: The flavin adenine dinucleotide (FAD) cofactor oxidizes the CPA amine to an imine.

  • Ring Opening: The strained cyclopropyl ring undergoes homolytic fission, generating a radical species.

  • Adduct Formation: This radical forms a covalent bond with the C(4a) or N(5) position of the FAD cofactor, permanently disabling the enzyme.

MechanismAction Substrate 2-Substituted CPA (Substrate) ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Oxidation SET Oxidation by FAD ES_Complex->Oxidation Radical Ring Opening -> Radical Intermediate Oxidation->Radical Strain Release Adduct Covalent FAD-Inhibitor Adduct (Irreversible) Radical->Adduct Alkylation of Cofactor

Experimental Protocols

Protocol A: Synthesis of trans-2-Phenylcyclopropylamine (Zinc Method)

Target: Synthesis of a tranylcypromine analog with >90% trans selectivity.

Materials:

  • 
    -Chloroaldehyde (1.0 equiv)
    
  • Primary Amine (1.1 equiv)

  • Zinc Dust (Activated, 2.0 equiv)

  • Solvent: THF/DMA (2:1 ratio)

  • Additives: TMSCl (0.1 equiv) to activate Zn.

Step-by-Step:

  • Activation: In a flame-dried flask under Argon, suspend Zinc dust in THF. Add TMSCl and stir for 15 mins to remove surface oxides.

  • Imine Formation: Add the amine and the

    
    -chloroaldehyde. Stir at 
    
    
    
    for 30 minutes. Note: The initial reaction forms the imine intermediate.
  • Homoenolate Formation: Add DMA (Dimethylacetamide). This polar cosolvent is critical. Warm to room temperature. The Zinc inserts into the C-Cl bond.

  • Cyclization: Heat the mixture to

    
     for 4-6 hours. Monitor by TLC. The zinc homoenolate attacks the imine carbon, followed by ring closure.[1]
    
  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Purification: The trans isomer is generally less polar. Purify via silica gel chromatography (Hexane/EtOAc).

Validation Check:

  • 1H NMR: Look for the cyclopropyl protons. The coupling constant (

    
    ) between the protons at C1 and C2 distinguishes isomers:
    
    • 
       (Target)
      
Protocol B: LSD1 Inhibition Assay (Amplex Red Coupling)

Objective: Quantify the potency (


) of the synthesized CPA. Since LSD1 produces 

as a byproduct of demethylation, we couple this to a peroxidase reaction.

Reagents:

  • Recombinant LSD1/CoREST complex.[2]

  • Substrate: H3K4me2 peptide (Histone H3 dimethyl Lysine 4).

  • Detection: Amplex Red + Horseradish Peroxidase (HRP).

Workflow:

  • Pre-incubation: Incubate LSD1 (50 nM) with the CPA inhibitor (variable concentration) in assay buffer (50 mM HEPES pH 7.5) for 15 minutes. Reason: This allows the suicide inhibition mechanism to occur before substrate addition.

  • Reaction Start: Add H3K4me2 peptide (10

    
    M), Amplex Red (50 
    
    
    
    M), and HRP.
  • Measurement: Monitor fluorescence (Ex 530nm / Em 590nm) kinetically for 30 minutes.

  • Data Analysis: Plot the slope of fluorescence generation vs. inhibitor concentration.

Data Presentation Table:

CompoundR-Group (2-position)

(LSD1)
Selectivity (vs MAO-A)
TCP Phenyl~25

M
Low
Analog 1 4-Fluorophenyl~2

M
Moderate
Analog 2 4-(benzyloxy)phenyl<100 nMHigh

References

  • The Mechanism of Action of Tranylcypromine and Analogues as LSD1 Inhibitors. Source: ResearchGate / Vertex AI Search Context: Defines the suicide substrate mechanism and covalent adduct formation with FAD. URL:[Link][3]

  • Structural Basis for the Inhibition of the LSD1 Histone Demethylase by trans-2-Phenylcyclopropylamine. Source: Biochemistry (ACS Publications) Context:[4] Structural confirmation of the FAD-inhibitor adduct and single-electron transfer mechanism.[4] URL:[Link]

  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Source: ChemRxiv / Semantic Scholar Context: The primary source for the Zinc Homoenolate synthetic protocol described in Section 5. URL:[Link][2][5][6][7][8][9]

  • Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies and SAR. Source: European Journal of Medicinal Chemistry (PubMed) Context: Comprehensive review of SAR and synthetic strategies for TCP derivatives. URL:[Link]

  • Advances in the Synthesis of Cyclopropylamines. Source: Chemical Reviews (ACS) Context: Broad review of synthetic methodologies including Kulinkovich and C-H functionalization. URL:[Link]

Sources

Methodological & Application

Application Note: Profiling 2-PCPA Derivatives for LSD1-Mediated Differentiation in AML

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism[1][2][3][4][5]

Acute Myeloid Leukemia (AML) is characterized by a "differentiation block"—a halt in the maturation of myeloid blasts, leading to the accumulation of immature, proliferative cells.[1] Lysine-specific demethylase 1 (LSD1/KDM1A) is a critical enforcer of this block.[2][3] It removes activating methyl groups (H3K4me1/2) from the promoters of differentiation genes, effectively silencing them.

The 2-PCPA Scaffold: 2-trans-phenylcyclopropylamine (2-PCPA), originally known as Tranylcypromine (TCP), is a monoamine oxidase (MAO) inhibitor. It serves as the privileged scaffold for LSD1 inhibitors because the cyclopropylamine ring acts as a "suicide substrate." It undergoes a single-electron transfer oxidation by the LSD1 cofactor FAD, leading to ring opening and the formation of a stable, irreversible covalent adduct with FAD (N5 position).

Modern derivatives (e.g., Iadademstat/ORY-1001, Bomedemstat/IMG-7289) feature N-alkylation or aryl-ring substitutions to improve potency and selectivity over MAOs, achieving IC50 values in the low nanomolar range.

Mechanism of Action (MOA) Visualization

LSD1_Mechanism LSD1 LSD1-CoREST Complex FAD_Adduct Irreversible FAD-Inhibitor Adduct LSD1->FAD_Adduct Oxidative Attack PCPA 2-PCPA Derivative PCPA->FAD_Adduct Covalent Binding Chromatin Chromatin Remodeling FAD_Adduct->Chromatin Loss of Demethylase Activity H3K4 H3K4me2 Accumulation Chromatin->H3K4 Promoter Marking GeneExp Activation of Myeloid Genes (CD11b, CD86) H3K4->GeneExp Transcription On Diff Differentiation & Apoptosis GeneExp->Diff Phenotype

Figure 1: Mechanism of irreversible LSD1 inhibition by 2-PCPA derivatives leading to transcriptional activation of differentiation markers.

Experimental Design & Compound Handling

Compound Preparation[7][8][9]
  • Stock Solution: Dissolve 2-PCPA derivatives in 100% DMSO to a concentration of 10 mM.

  • Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute in culture media immediately prior to use. Ensure final DMSO concentration is <0.1% to avoid vehicle toxicity.

Cell Line Selection
  • Sensitive Lines (MLL-rearranged): MV4-11, MOLM-13, THP-1. These lines are highly dependent on the LSD1-GFI1 axis.

  • Resistant/Control Lines: K562 (CML, generally less sensitive to LSD1i-induced differentiation).

Protocol 1: Target Engagement (Histone Extraction & Western Blot)

Objective: Confirm the compound enters the nucleus and inhibits LSD1 enzymatic activity by detecting the global accumulation of H3K4me2 (the substrate).

Rationale: Standard lysis buffers (RIPA) often fail to solubilize chromatin-bound histones. Acid extraction is required for quantitative histone analysis.

Step-by-Step Procedure:
  • Treatment: Seed MV4-11 cells at

    
     cells/mL. Treat with vehicle (DMSO) or 2-PCPA derivative (dose titration: 1 nM – 1 µM) for 24 hours .
    
  • Harvest: Pellet cells (300 x g, 5 min). Wash once with ice-cold PBS.

  • Hypotonic Lysis: Resuspend pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3). Incubate on ice for 10 min with gentle stirring.

  • Nuclei Collection: Centrifuge at 6,500 x g for 10 min at 4°C. Discard supernatant (cytosolic fraction).

  • Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl (40 µL per

    
     cells). Incubate on ice for 30 min (or overnight at 4°C).
    
  • Clarification: Centrifuge at 14,000 x g for 10 min. Save the supernatant (contains histones).

  • Neutralization: Add 1/10 volume of 2M NaOH to neutralize.

  • Western Blot:

    • Load 2-5 µg of histone protein.

    • Primary Antibodies: Anti-H3K4me2 (Target), Anti-Total H3 (Loading Control).

    • Expected Result: Dose-dependent increase in H3K4me2 band intensity relative to Total H3.

Protocol 2: Phenotypic Differentiation Assay (Flow Cytometry)

Objective: Quantify the "Differentiation Block Release" by measuring surface expression of CD11b (integrin alpha M) and CD86.

Rationale: Cytotoxicity assays (MTS/ATP) at 24-48h are misleading for LSD1 inhibitors. These drugs act slowly. The primary effect is differentiation, followed by delayed apoptosis.

Step-by-Step Procedure:
  • Seeding: Seed cells (THP-1 or MV4-11) at

    
     cells/mL in 6-well plates.
    
  • Treatment: Add 2-PCPA derivative (e.g., 10 nM, 100 nM, 1 µM). Include a Positive Control (1 µM ATRA) and Negative Control (DMSO).

  • Duration: Incubate for 72 to 96 hours . (Note: Split cells if they overgrow, maintaining drug concentration).

  • Staining:

    • Harvest

      
       cells per well.
      
    • Wash with FACS Buffer (PBS + 2% FBS).

    • Block Fc receptors (FcR Blocking Reagent) for 5 min.

    • Stain with CD11b-APC and CD86-PE antibodies for 30 min at 4°C in the dark.

    • Add DAPI or 7-AAD (viability dye) 5 min before acquisition.

  • Acquisition: Analyze on a flow cytometer. Gate on:

    • Single cells (FSC-A vs FSC-H).

    • Live cells (DAPI negative).

    • Calculate Mean Fluorescence Intensity (MFI) and % Positive cells for CD11b.

Data Presentation Example
CompoundConc.[4][5][2][3][6][7][8][9][10][11][12][13] (nM)% CD11b+ (Mean ± SD)Fold Change vs DMSO
DMSO -4.2 ± 1.11.0
TCP (Parent) 10,00025.4 ± 3.26.0
Derivative A 1012.1 ± 2.02.9
Derivative A 10068.5 ± 4.516.3
Derivative A 100089.2 ± 2.121.2

Protocol 3: Clonogenic Assay (Functional Validation)

Objective: Assess the loss of leukemic stem cell potential (self-renewal).

Rationale: Differentiated cells lose the ability to form colonies. This is the most robust measure of anti-leukemic efficacy for epigenetic drugs.

Step-by-Step Procedure:
  • Pre-treatment: Treat cells in liquid culture with the derivative for 48 hours.

  • Plating: Mix 500-1000 viable cells/mL into Methylcellulose-based media (e.g., MethoCult H4434) containing cytokines.

  • Incubation: Plate in 35mm dishes. Incubate at 37°C, 5% CO2 for 10-14 days .

  • Scoring: Count colonies (>50 cells). Differentiated colonies will appear diffuse/small; blast colonies will be compact/large.

  • Analysis: Plot "Colony Number" vs. "Concentration."

Experimental Workflow Visualization

Workflow Day0 Day 0: Seeding (2x10^5 cells/mL) Day1 Day 1: Treatment (2-PCPA Derivative) Day0->Day1 Day2 Day 2 (24h): Target Engagement (Extract Histones -> WB H3K4me2) Day1->Day2 Molecular Check Day4 Day 4 (72-96h): Phenotypic Assay (Flow Cytometry CD11b/CD86) Day1->Day4 Differentiation Check Day14 Day 14: Functional Assay (CFU Colony Counting) Day4->Day14 Stemness Check (Optional)

Figure 2: Temporal workflow for validating LSD1 inhibitors. Note the distinct timepoints for molecular vs. phenotypic readouts.

References

  • Maes, T., et al. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell, 33(3), 495-511.[11]

  • Harris, W. J., et al. (2012). The histone demethylase KDM1A sustains the oncogenic potential of MLL-AF9 leukemia stem cells. Cancer Cell, 21(4), 473-487.

  • Schenk, T., et al. (2012). Inhibition of the LSD1 (KDM1A) demethylase reactivates the all-trans-retinoic acid differentiation pathway in acute myeloid leukemia. Nature Medicine, 18(4), 605-611.

  • Shi, Y., et al. (2004). Histone demethylation mediated by the nuclear amine oxidase homolog LSD1. Cell, 119(7), 941-953.

  • Mimasu, S., et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Biochemistry, 49(25), 5200-5202.

Sources

use of 2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine in xenograft models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Evaluation of 2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine in Xenograft Models

Executive Summary

The compound 2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine represents a critical pharmacophore in the class of "Second-Generation" Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors. Unlike first-generation inhibitors (e.g., tranylcypromine) which lack selectivity and cause adverse cardiovascular effects via Monoamine Oxidase (MAO) inhibition, the addition of the 2-methyl group on the cyclopropane ring introduces a steric clash that abolishes MAO affinity while retaining potent LSD1 inhibition.

This application note details the protocol for utilizing this scaffold (and its optimized derivatives, such as T-3775440 ) in murine xenograft models. It focuses on Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC) models, where LSD1 inhibition drives cellular differentiation and arrests proliferation.

Compound Profile & Mechanism

Structural Significance

The 2,5-difluorophenyl group enhances metabolic stability and potency, while the cyclopropylamine core acts as a "suicide substrate," forming a covalent adduct with the FAD cofactor within the LSD1 catalytic pocket.

FeatureFunction
Cyclopropylamine Core Mechanism-based inactivator (covalent binding to FAD).
2-Methyl Substitution Critical: Prevents binding to MAO-A/B, eliminating the "cheese effect" (hypertensive crisis).
2,5-Difluorophenyl Increases lipophilicity and potency compared to unsubstituted phenyl rings.
Mechanism of Action (Pathway)

LSD1 typically demethylates mono- and di-methylated Histone H3 Lysine 4 (H3K4me1/2), acting as a transcriptional repressor.[1] In AML, LSD1 suppresses differentiation genes.[1] Inhibition restores H3K4 methylation, reactivating the differentiation program (e.g., GFI1B, CD11b, CD86).

LSD1_Pathway Inhibitor 2-(2,5-difluorophenyl)- 2-methylcyclopropan-1-amine LSD1_Active Active LSD1 (FAD-Bound) Inhibitor->LSD1_Active Irreversible Binding LSD1_Inactive Inactivated LSD1 (Covalent Adduct) LSD1_Active->LSD1_Inactive Inhibition H3K4 Histone H3K4me1/2 (Active Mark) LSD1_Active->H3K4 Demethylates LSD1_Inactive->H3K4 Accumulation Gene_Repression Gene Repression (Differentiation Block) H3K4->Gene_Repression Loss of Methylation Gene_Activation Gene Activation (Differentiation/Apoptosis) H3K4->Gene_Activation Promotes Differentiation Tumor Regression (Differentiation) Gene_Activation->Differentiation Phenotype

Figure 1: Mechanism of Action.[1] The inhibitor covalently binds LSD1, preventing H3K4 demethylation and restoring expression of tumor suppressor/differentiation genes.

Experimental Protocol: In Vivo Xenograft

Note: While the amine itself is the active warhead, in vivo studies often use the hydrochloride salt or optimized derivatives (e.g., T-3775440) to improve pharmacokinetic (PK) profiles. The protocol below is standardized for the Hydrochloride (HCl) salt of the amine or its direct derivatives.

Materials & Formulation
  • Compound: 2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine (HCl salt).

  • Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween-80 in sterile water.

    • Alternative: Saline (if solubility permits).

  • Storage: Powder at -20°C. Formulated suspension is stable for 7 days at 4°C (protect from light).

Cell Line Selection

Select models sensitive to LSD1 inhibition (high LSD1 expression, differentiation block).

Cancer TypeCell LineCharacteristicsGrowth Rate
AML MV4-11 MLL-AF4 fusion; highly sensitive to differentiation.Fast (doubling ~30h)
AML MOLM-13 MLL-AF9 fusion; sensitive.Fast
SCLC NCI-H146 Neuroendocrine features; sensitive.Moderate
Step-by-Step Xenograft Workflow

Step 1: Inoculation

  • Harvest MV4-11 cells (log phase).

  • Resuspend in 50% PBS / 50% Matrigel (basement membrane matrix is crucial for AML engraftment).

  • Inject

    
     cells subcutaneously (s.c.) into the right flank of NOD/SCID  or BALB/c Nude  mice (6-8 weeks old).
    
    • Why NOD/SCID? AML lines engraft poorly in standard nudes; immunodeficient strains are required.

Step 2: Randomization

  • Monitor tumor volume (TV) using calipers:

    
    .
    
  • When mean TV reaches 150–200 mm³ (approx. 10-14 days post-implant), randomize mice into groups (n=8-10 per group).

    • Group A: Vehicle Control (PO, QD).

    • Group B: Low Dose (10 mg/kg, PO, QD).

    • Group C: High Dose (30-50 mg/kg, PO, QD).

Step 3: Dosing Regimen

  • Route: Oral Gavage (PO).

  • Frequency: Once Daily (QD) for 21–28 days.

  • Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

  • Self-Validation Check: Monitor body weight daily. Significant weight loss (>15%) indicates off-target toxicity (unlikely with 2-methyl variants) or formulation issues.

Step 4: Endpoint & Tissue Collection

  • Efficacy Endpoint: When control tumors reach 2000 mm³ or at Day 28.

  • PD Sampling: Harvest tumors 4–24 hours post-last dose.

    • Cut tumor in half:

      • Part 1: Fix in 10% neutral buffered formalin (for IHC).

      • Part 2: Snap freeze in liquid nitrogen (for RNA/Western Blot).

Biomarker Analysis (Pharmacodynamics)

To validate that tumor growth inhibition (TGI) is driven by LSD1 inhibition, you must demonstrate the "Differentiation Signature."

Flow Cytometry (Differentiation)

Dissociate fresh tumor tissue and stain for myeloid differentiation markers.

  • Markers: CD11b (Mac-1) and CD86.

  • Expected Result: Dose-dependent increase in CD11b+/CD86+ populations compared to vehicle.

Western Blot / IHC (Target Engagement)
  • Primary Target: H3K4me2 (Histone H3 Lysine 4 Dimethylation).[1]

  • Expected Result: Global increase in H3K4me2 levels in treated tumors.

  • Downstream Target: GFI1B (Growth Factor Independent 1B).

  • Expected Result: Increased GFI1B protein expression.

Gene Expression (RT-qPCR)

Primers for human GFI1B, ITGAM (CD11b), and BCL2 (often downregulated).

Anticipated Results & Data Interpretation

The following table summarizes typical efficacy data for this class of inhibitors in MV4-11 models.

MetricVehicle2-Methyl-Amine (10 mg/kg)2-Methyl-Amine (30 mg/kg)Interpretation
TGI (%) -40-50%>80%Dose-dependent efficacy.
Body Weight Change +2%+1%-3%Excellent tolerability (lack of MAO toxicity).
CD11b+ Cells (%) <10%45%>80%Induction of differentiation.
Thrombocytopenia NoneMildModerateNote: LSD1 is essential for erythroid/megakaryocyte differentiation. Monitor platelet counts in long-term studies.

Troubleshooting & Optimization

  • Issue: Poor Solubility.

    • Solution: Ensure the HCl salt form is used. If using the free base, dissolve in 5% DMSO first, then dilute into 0.5% Methylcellulose.

  • Issue: Lack of Efficacy.

    • Check: Verify LSD1 expression in the cell line.[2] Ensure the tumor burden at start of dosing was not too high (>300 mm³ tumors are hypoxic and harder to treat).

  • Issue: Toxicity (CNS signs).

    • Check: If mice show hyperexcitability, the compound may lack the specific "2-methyl" stereochemistry (racemic mixtures may contain MAO-active enantiomers). Ensure enantiomeric purity (typically the (1S, 2R) or (1R, 2S) isomer is more potent).

References

  • Ishikawa, Y., et al. (2017). "Selective LSD1 inhibitors for the treatment of leukemia." Bioorganic & Medicinal Chemistry, 25(10), 2631-2642. (Describes T-3775440 and the 2-methylcyclopropylamine SAR).

  • Harris, W. J., et al. (2012). "The histone demethylase KDM1A sustains the oncogenic potential of MLL-AF9 leukemia stem cells." Cancer Cell, 21(4), 473-487. (Foundational paper on LSD1 in AML xenografts).

  • Lynch, J. T., et al. (2012). "CD86 expression as a surrogate marker of differentiation in AML." Leukemia Research, 36(11), 1358-1364. (Protocol for CD86 flow cytometry in AML).

  • Somervaille, T. C., et al. (2016). "LSD1 inhibitors in cancer: from bench to bedside." Epigenomics, 8(8), 1017-1020.

Sources

Application Note: Engineering High-Performance Delivery Systems for Hydrophobic LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lysine-specific demethylase 1 (LSD1/KDM1A) is a critical epigenetic regulator overexpressed in small cell lung cancer (SCLC) and acute myeloid leukemia (AML). While potent small-molecule inhibitors (e.g., SP-2509, GSK2879552) exist, their clinical translation is frequently stalled by poor aqueous solubility (hydrophobicity), leading to low bioavailability and off-target toxicity. This guide details the development of a Poly(lactic-co-glycolic acid) (PLGA)-PEG nanoparticle system designed to encapsulate hydrophobic LSD1 inhibitors. We provide a validated nanoprecipitation protocol, characterization workflows, and biological validation assays to ensure target engagement (H3K4me2 accumulation).

Part 1: The Physicochemical Challenge

Most potent LSD1 inhibitors target the FAD-binding domain and possess rigid, hydrophobic scaffolds. For instance, SP-2509 (a reversible LSD1 inhibitor) exhibits high lipophilicity (LogP > 3.5), causing it to precipitate in aqueous physiological buffers.

Formulation Logic: Why PLGA-PEG?

To overcome this, we utilize PLGA-b-PEG (block copolymer).

  • Hydrophobic Core (PLGA): Solubilizes the drug via hydrophobic interaction, preventing crystallization.

  • Hydrophilic Shell (PEG): Provides steric stabilization, reduces opsonization (immune clearance), and extends circulation time.

  • Release Mechanism: Hydrolysis of ester bonds in PLGA allows for sustained release, maintaining therapeutic thresholds longer than free drug.

Part 2: Experimental Protocol – Nanoprecipitation

Note: This method is superior to single-emulsion for small hydrophobic molecules as it yields narrower size distributions (PDI < 0.2).

Materials Required[1][2][3][4][5][6][7][8][9]
  • Active Pharmaceutical Ingredient (API): SP-2509 (or analog).

  • Polymer: PLGA-PEG (50:50, MW ~45kDa).

  • Solvent: Acetone (HPLC Grade) – Chosen for miscibility with water and low boiling point.

  • Anti-solvent: Ultrapure Water containing 0.5% (w/v) Poloxamer 188 or PVA (Stabilizer).

Step-by-Step Workflow
1. Organic Phase Preparation
  • Dissolve 20 mg of PLGA-PEG in 2 mL of Acetone .

  • Add 2 mg of SP-2509 to this solution.

  • Critical Step: Sonicate for 30 seconds (bath sonicator) to ensure complete molecular dissolution. Do not proceed if the solution is cloudy.

2. Nanoprecipitation (The "Flash" Step)[1]
  • Place 10 mL of Aqueous Phase (Water + Stabilizer) in a beaker on a magnetic stirrer (set to 600 RPM).

  • Using a syringe pump or steady hand, inject the Organic Phase into the Aqueous Phase at a rate of 1 mL/min .

    • Mechanism:[2][3][4] The rapid diffusion of acetone into water causes the PLGA to collapse instantly, trapping the drug inside.

  • Observation: The solution should turn opalescent (Tyndall effect) immediately.

3. Solvent Evaporation[5][6][7][8]
  • Stir the suspension open to air for 4–6 hours in a fume hood.

  • Quality Check: Ensure no smell of acetone remains. Residual solvent is toxic and destabilizes the particles.

4. Purification (Washing)
  • Centrifuge at 15,000 x g for 30 minutes at 4°C.

  • Discard supernatant (save for EE% calculation).

  • Resuspend the pellet in PBS or Cryoprotectant (if freeze-drying).

Part 3: Characterization & Quality Control

Encapsulation Efficiency (EE%)

You must quantify how much drug is actually inside.

  • Method: Analyze the supernatant from the centrifugation step using HPLC or UV-Vis (approx. 280-300 nm for many LSD1i).

  • Formula:

    
    
    
Physical Parameters (DLS)

Use Dynamic Light Scattering (DLS) to measure Critical Quality Attributes (CQAs).

ParameterTarget RangeTroubleshooting
Z-Average Size 100 – 180 nmIf >200nm, increase stirring speed or reduce polymer concentration.
PDI (Polydispersity) < 0.20If >0.2, inject organic phase slower or filter aqueous phase (0.22µm) before use.
Zeta Potential -10 to -30 mVIf near 0, particles will aggregate. PEG layers usually mask charge, yielding near -10mV.

Part 4: Biological Validation (Target Engagement)

LSD1 specifically demethylates mono- and di-methylated Histone H3 Lysine 4 (H3K4me1/2). Therefore, effective delivery should increase H3K4me2 levels.

Workflow Visualization

The following diagram illustrates the production and mechanism of action for the LSD1-inhibitor loaded nanoparticles.

LSD1_Delivery_System cluster_synthesis Synthesis Phase cluster_bio Biological Mechanism Organic Organic Phase (PLGA-PEG + SP-2509 + Acetone) Mixing Flash Nanoprecipitation (Rapid Solvent Diffusion) Organic->Mixing Aqueous Aqueous Phase (Water + Poloxamer) Aqueous->Mixing NPs Self-Assembled Nanoparticles Mixing->NPs Self-Assembly Uptake Cellular Uptake (Endocytosis) NPs->Uptake Incubation Release Endosomal Escape & Drug Release Uptake->Release Target Bind LSD1 (Nucleus) Release->Target Nuclear Translocation Marker Accumulation of H3K4me2 Target->Marker Inhibition Effect Gene Expression (Differentiation/Apoptosis) Marker->Effect

Figure 1: End-to-end workflow from nanoprecipitation synthesis to nuclear epigenetic modulation.

Western Blot Protocol for H3K4me2
  • Treatment: Treat SCLC cells (e.g., H146) with Free Drug vs. NP-Drug at IC50 equivalent (e.g., 1 µM) for 48 hours.

  • Extraction: Use a nuclear extraction kit (LSD1 is nuclear). Whole cell lysis often dilutes the signal.

  • Blotting:

    • Primary Ab: Anti-H3K4me2 (1:1000).

    • Loading Control: Anti-Total H3 (NOT GAPDH, as you are analyzing nuclear fraction).

  • Result: The NP-Drug lane should show equal or higher H3K4me2 intensity compared to free drug, confirming the drug was delivered and active.

References

  • LSD1 Inhibitor Properties & Challenges

    • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology.
    • Source:

  • Nanoprecipitation Protocols

    • Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles.[3][4][1]

    • Source:

  • PLGA Nanoparticle Methodology

    • PLGA Nanoparticle Protocol (Standard Single Emulsion & Precipit
    • Source:

  • LSD1 Structure & Mechanism

    • Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review.
    • Source:

Sources

Application Note: Computational Docking of 2-PCPA Derivatives for LSD1/MAO Selectivity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopropylamine core of trans-2-phenylcyclopropylamine (2-PCPA, tranylcypromine) is a privileged scaffold for inhibiting Flavin Adenine Dinucleotide (FAD)-dependent amine oxidases. Originally developed as a Monoamine Oxidase (MAO) inhibitor, 2-PCPA has emerged as a potent scaffold for inhibiting Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2]

However, the clinical utility of 2-PCPA derivatives in oncology is frequently limited by off-target effects on MAO-A and MAO-B, which can precipitate hypertensive crises (the "cheese effect"). This Application Note provides a rigorous computational protocol to design and filter 2-PCPA derivatives, specifically targeting the selectivity window between LSD1 and MAO isoforms.

Structural Biology Context

Successful docking of 2-PCPA derivatives requires understanding the distinct mechanistic environments of the targets. Unlike reversible inhibitors, 2-PCPA acts via a mechanism-based suicide inhibition , forming a covalent adduct with the FAD cofactor.

Target Landscape & PDB Selection

To ensure experimental relevance, the following crystal structures are recommended as the "Ground Truth" for docking validation.

Target EnzymeRecommended PDBLigand/StateResolutionKey Structural Feature
LSD1 (KDM1A) 2UXX FAD-PCPA Adduct2.80 ÅDefines the N(5)-FAD covalent linkage unique to LSD1.
LSD1 (KDM1A) 2Z5U FAD-PFPA Adduct2.57 ÅShows binding of pentafluorophenyl analog; useful for halogenated derivatives.
MAO-B 2XFN FAD-PCPA Adduct1.60 ÅDefines the C(4a)-FAD covalent linkage typical of MAOs.
MAO-A 2Z5X Clorgyline (Cov)2.20 ÅRepresentative of the MAO-A active site constraints.
The Selectivity Mechanism
  • LSD1: The active site is a wide, tower-like cavity. The FAD adduct forms primarily at the N(5) position of the isoalloxazine ring.

  • MAO-A/B: The active site is a hydrophobic tunnel (MAO-B) or cavity (MAO-A) with a "aromatic cage." The FAD adduct forms at the C(4a) position.[3]

Critical Insight: Selectivity is often driven by substitutions on the phenyl ring or the amine nitrogen that exploit the larger volume of the LSD1 pocket compared to the sterically restricted MAO sites.

Experimental Protocols

Ligand Preparation & Library Design

The stereochemistry of 2-PCPA is non-negotiable. The biological activity is highly stereospecific.

  • Stereoisomer Generation: Generate both (1R, 2S) and (1S, 2R) enantiomers.

    • Note: The (1R, 2S) isomer is generally the active species for LSD1 inhibition.

  • Protonation States: The amine group must be protonated (+1 charge) at physiological pH (7.4) to mimic the initial electrostatic recognition before the radical attack occurs.

  • Conformational Search: Perform a low-mode sampling (e.g., using MOE or Schrödinger ConfGen) to generate bioactive conformers, particularly for bulky N-substituted derivatives.

Protocol A: Covalent Docking (The "Gold Standard")

Since 2-PCPA forms a chemical bond, standard non-covalent docking is an approximation. For high-fidelity results, use a Covalent Docking workflow (e.g., Schrödinger CovDock or Gold).

Step-by-Step Methodology:

  • Receptor Grid Generation:

    • Center: Define the centroid of the FAD cofactor.

    • Reactive Residue: Select FAD (specifically atom N5 for LSD1, C4a for MAO).[3][4][5]

    • Box Size: 20 Å × 20 Å × 20 Å (LSD1 requires a larger box to accommodate the "tower" domain interface).

  • Reaction Definition:

    • Define the custom reaction: Nucleophilic addition or Radical attack.

    • LSD1 Reaction: Ligand (Cyclopropyl C)

      
       FAD (N5).
      
    • MAO Reaction: Ligand (Cyclopropyl C)

      
       FAD (C4a).
      
  • Docking Constraints:

    • Set a distance constraint of

      
       Å between the reactive carbon of the cyclopropyl ring and the target FAD atom.
      
  • Scoring:

    • Use a physics-based scoring function (e.g., Prime MM-GBSA) to rank the poses, as empirical scores often fail to account for the energy of bond formation.

Protocol B: Non-Covalent Pre-Reaction Docking (High Throughput)

For screening large libraries (1000+ compounds) where covalent docking is too computationally expensive, use this modified AutoDock Vina protocol to model the pre-reaction state (Michaelis complex).

  • Input Preparation:

    • Receptor: Remove water molecules, but retain FAD . Ensure FAD is part of the receptor file (receptor.pdbqt).

    • Ligand: Prepare as flexible (ligand.pdbqt).

  • Grid Parameters (LSD1):

    • Center:

      
       (Based on PDB: 2UXX).
      
    • Size:

      
       Å.
      
  • Docking Parameters:

    • exhaustiveness = 32 (Higher than default due to the open nature of the LSD1 pocket).

    • num_modes = 20.

  • Post-Docking Filter (The "Distance Rule"):

    • Write a Python script to filter results.

    • Criteria: The distance between the cyclopropyl carbons and FAD N5 must be

      
       Å. Poses exceeding this distance are unlikely to undergo the radical reaction required for inhibition.
      

Workflow Visualization

Computational Screening Workflow

The following diagram illustrates the decision tree for processing 2-PCPA derivatives.

G Start 2-PCPA Library (SMILES) Prep Ligand Prep (1R,2S Isomers + Protonation) Start->Prep Filter Non-Covalent Docking (AutoDock Vina / Glide SP) Prep->Filter DistanceCheck Distance Filter (Ligand-FAD < 4.5 Å) Filter->DistanceCheck DistanceCheck->Filter Fail (Discard) CovDock Covalent Docking (Gold / CovDock) DistanceCheck->CovDock Pass MMGBSA MM-GBSA Binding Energy Calc CovDock->MMGBSA Selectivity Selectivity Analysis (LSD1 Score vs MAO Score) MMGBSA->Selectivity

Caption: Hierarchical virtual screening workflow prioritizing the "Pre-Reaction State" filter before computationally expensive covalent modeling.

Mechanistic Divergence (LSD1 vs MAO)

Understanding the adduct difference is vital for interpreting docking poses.

Mechanism cluster_LSD1 LSD1 Pathway cluster_MAO MAO Pathway PCPA 2-PCPA Radical Intermediate FAD_N5 FAD N(5) Attack PCPA->FAD_N5 LSD1 Environment FAD_C4a FAD C(4a) Attack PCPA->FAD_C4a MAO Environment LSD1_Adduct N5-Adduct (Stable) FAD_N5->LSD1_Adduct MAO_Adduct C4a-Adduct (Stable) FAD_C4a->MAO_Adduct

Caption: Mechanistic divergence of 2-PCPA inhibition. LSD1 favors N(5) adducts, while MAOs favor C(4a) adducts, dictating distinct docking constraints.

Data Analysis & Interpretation

When analyzing docking results, organize data to highlight Selectivity Indices (SI) .

Table 1: Representative Docking Analysis Matrix

Compound IDR-GroupLSD1

G (kcal/mol)
MAO-B

G (kcal/mol)
Selectivity Note
2-PCPA -H-6.5-8.2Non-Selective (Potent MAO binder)
Deriv-A 4-F-Phenyl-7.8-7.9Slight LSD1 improvement
Deriv-B N-benzyl-9.4-6.1LSD1 Selective (Steric clash in MAO)
Deriv-C 4-Benzoyl-10.2> -5.0Highly Selective (Exploits LSD1 open cavity)

Key Interpretation Rules:

  • The "MAO Wall": MAO-B has a "gate" formed by Ile199 and Tyr326. Large N-substituents (like Deriv-B) often clash with this gate, drastically reducing MAO affinity while being accommodated by LSD1's open surface.

  • Binding Energy Threshold: A

    
     of > 2.0 kcal/mol between LSD1 and MAO is generally required to observe functional selectivity in vitro.
    

References

  • Yang, M., et al. (2007). Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant tranylcypromine. Nature, 448, 718–722. Link

  • Mimasu, S., et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1.[6][7] Biochemistry, 49(30), 6494–6503.[7] Link

  • Binda, C., et al. (2010). Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2.[8] Journal of the American Chemical Society, 132(19), 6827–6833. Link

  • Schmidt, J., et al. (2017). Covalent Docking of Irreversible Inhibitors: A Review. Drug Discovery Today, 22(3), 562-569. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with 2-Chlorophenylacetic Acid (2-PCPA) Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-chlorophenylacetic acid (2-PCPA) and its analogs. Researchers, scientists, and drug development professionals often encounter challenges in dissolving these poorly soluble compounds in aqueous buffers, which can impede experimental progress and lead to inconsistent results. This guide provides in-depth troubleshooting strategies, detailed protocols, and a scientific rationale for each method to ensure you can prepare stable, homogenous solutions for your experiments.

Troubleshooting Guide: A Step-by-Step Approach to Solubilizing 2-PCPA Compounds

If you are facing immediate issues with solubility, this flowchart provides a logical sequence of steps to identify the most effective solubilization strategy for your specific 2-PCPA analog and experimental needs.

Solubility_Troubleshooting start Start: 2-PCPA Compound Insoluble in Aqueous Buffer check_pka Is the compound a weak acid? (e.g., 2-Chlorophenoxyacetic acid, pKa ≈ 3.05) start->check_pka ph_adjust Strategy 1: pH Adjustment Increase buffer pH to > pKa + 2 check_pka->ph_adjust Yes ph_success Success? Compound Dissolves ph_adjust->ph_success ph_fail No ph_success->ph_fail No end_success Solution Prepared Proceed with Experiment ph_success->end_success Yes cosolvent Strategy 2: Co-solvent Addition (e.g., DMSO, Ethanol, PEG 400) ph_fail->cosolvent cosolvent_stock Prepare a high-concentration stock in 100% co-solvent cosolvent->cosolvent_stock dilute Dilute stock dropwise into stirred aqueous buffer cosolvent_stock->dilute cosolvent_success Success? No Precipitation dilute->cosolvent_success cosolvent_fail No cosolvent_success->cosolvent_fail No cosolvent_success->end_success Yes complexation Strategy 3: Complexation (Cyclodextrins, e.g., HP-β-CD) cosolvent_fail->complexation complexation_protocol Incubate compound with cyclodextrin in aqueous buffer complexation->complexation_protocol complexation_success Success? Clear Solution Formed complexation_protocol->complexation_success complexation_fail No complexation_success->complexation_fail No complexation_success->end_success Yes surfactant Strategy 4: Surfactants (e.g., Tween® 80, Polysorbate 20) complexation_fail->surfactant surfactant_protocol Add surfactant to buffer below Critical Micelle Concentration (CMC) surfactant->surfactant_protocol surfactant_success Success? Compound Solubilized surfactant_protocol->surfactant_success surfactant_success->end_success Yes end_fail Contact Technical Support for Advanced Formulation surfactant_success->end_fail No pH_Effect HA 2-PCPA (HA) (Unionized, Poorly Soluble) Equilibrium HA->Equilibrium A- 2-PCPA⁻ (A⁻) (Ionized, More Soluble) H+ + H⁺ A-->H+ Equilibrium->A- caption Increasing pH drives the equilibrium to the right, favoring the soluble ionized form.

Caption: Effect of pH on the ionization and solubility of a weak acid.

Issue 2: My compound dissolves in DMSO, but crashes out when added to my aqueous buffer.

Q: How can I prevent my compound from precipitating upon dilution from an organic stock?

A: This is a common issue when using a co-solvent method. Organic solvents like Dimethyl Sulfoxide (DMSO) are excellent for dissolving hydrophobic compounds, but when the high-concentration stock is diluted into an aqueous buffer, the solvent polarity dramatically increases, causing the compound's solubility to plummet and leading to precipitation. Troubleshooting Steps:

  • Reduce Stock Concentration: Lowering the concentration of your organic stock solution can help.

  • Optimize the Co-solvent Percentage: The goal is to use the minimum amount of co-solvent necessary. Many protocols can be successful with a final co-solvent concentration of less than 5%, and often as low as 0.1%. [1]Common co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs). [1][]3. Modify the Dilution Method: Instead of adding the stock directly to the final buffer volume, try adding it dropwise to the vortexing buffer. An intermediate dilution step into a mixed solvent/buffer solution can also be effective.

    Co-solvent Typical Final Concentration Notes
    DMSO 0.1% - 1% Potent solvent; can have biological effects at higher concentrations.
    Ethanol 1% - 5% Less toxic than DMSO but may affect protein stability.
    PEG 400 1% - 10% A good option for increasing solubility with low toxicity. [][3]

    | Propylene Glycol | 1% - 10% | Common in pharmaceutical formulations for parenteral dosage forms. [4]|

Issue 3: pH adjustment and co-solvents are not working or are incompatible with my experiment.

Q: What are some alternative methods for solubilizing a difficult 2-PCPA compound?

A: When pH modification or co-solvents are not viable, complexation agents or surfactants offer powerful alternatives.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. [5]They can encapsulate poorly soluble molecules, like 2-PCPA, forming a "guest-host" complex. [6]This complex presents a hydrophilic exterior to the aqueous buffer, dramatically increasing the apparent solubility of the compound. [6][7][8]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and safety profile. [7]

  • Surfactants: Surfactants, or surface-active agents, are molecules with both hydrophilic and lipophilic portions. [9]At concentrations above the critical micelle concentration (CMC), they form micelles that can encapsulate hydrophobic drug molecules in their core, effectively solubilizing them in the aqueous medium. [10]Non-ionic surfactants like Polysorbate 20 (Tween® 20) or Polysorbate 80 (Tween® 80) are frequently used in pharmaceutical formulations. [3][9][11]

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol is the first-line approach for weakly acidic compounds like 2-PCPA.

  • Determine Target pH: Identify the pKa of your specific 2-PCPA analog. If unknown, assume a pKa of ~3.0. The target pH for your buffer should be at least 5.0.

  • Prepare Alkaline Stock (Optional but Recommended): Weigh out the 2-PCPA compound and dissolve it in a small volume of dilute base (e.g., 0.1 M NaOH) to create a concentrated, fully ionized stock solution.

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., phosphate, TRIS) at a concentration sufficient to maintain the target pH after the addition of the compound.

  • Final Solution Preparation: While stirring the buffer, slowly add the alkaline stock solution (from step 2) or the solid compound directly.

  • pH Verification and Adjustment: After the compound is fully dissolved, verify the final pH of the solution with a calibrated pH meter. Adjust as necessary with dilute acid or base to reach the target pH.

  • Final Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.

Protocol 2: Solubilization Using a Co-solvent (DMSO)

Use this method when pH adjustment is not feasible or insufficient.

  • Prepare a Concentrated Stock: Weigh the 2-PCPA compound and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure it is fully dissolved.

  • Prepare the Aqueous Buffer: Measure out the final volume of the desired aqueous buffer.

  • Dilution: While vigorously stirring or vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop. For a 1:1000 dilution (e.g., to achieve a 10 µM solution from a 10 mM stock), add 1 µL of stock for every 1 mL of buffer. This will result in a final DMSO concentration of 0.1%.

  • Visual Inspection: Observe the solution carefully for any signs of precipitation (cloudiness, Tyndall effect). If precipitation occurs, the final concentration may be too high for this method, or a higher percentage of co-solvent may be needed.

  • Final Use: Use the freshly prepared solution immediately, as compounds may precipitate out over time even from seemingly clear solutions.

Protocol 3: Solubilization Using Cyclodextrin Complexation

This is an excellent method for increasing solubility and stability without using organic solvents.

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a highly effective and widely used choice. [7]2. Determine Molar Ratio: A 1:1 molar ratio of the 2-PCPA compound to HP-β-CD is a good starting point. Higher ratios (e.g., 1:2, 1:5) may be necessary for very insoluble compounds.

  • Preparation:

    • Weigh the appropriate amount of HP-β-CD and dissolve it completely in your aqueous buffer.

    • Weigh the 2-PCPA compound and add it to the HP-β-CD solution.

  • Incubation and Complexation:

    • Seal the container and mix the suspension vigorously.

    • Incubate the mixture, often with stirring or sonication, for a period ranging from 1 to 24 hours at a controlled temperature (e.g., room temperature or 37°C).

  • Clarification: After incubation, a clear solution should form. If any undissolved material remains, it can be removed by centrifugation or filtration (0.22 µm), with the understanding that the resulting supernatant contains the maximum solubilized concentration under those conditions.

References

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Analysis. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. [Link]

  • The Role of Surfactants in Compounded Preparation. PCCA BLOG. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. Imperial Oilfield Chemicals Pvt. Ltd. [Link]

  • Cosolvent. ScienceDirect. [Link]

  • Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online. [Link]

  • How can cyclodextrins enhance solubility? Roquette. [Link]

  • Surfactants, kind of detergent, in medicinal formulations. Institute of Pharmacy, Nirma University. [Link]

  • Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • pH and Solvent Effect on Drug Solubility. SlideShare. [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Hi, can anyone tell me how to dissolve a hydrophobic compound..? ResearchGate. [Link]

  • 2-Chlorophenoxyacetic acid. PubChem, National Institutes of Health. [Link]

Sources

Technical Support Center: LSD1 Inhibitor Resistance & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: LSD1-RES-001
Status: Open
Assigned Specialist: Senior Application Scientist, Epigenetics Division

Introduction: Operational Scope

Welcome to the Technical Support Center for LSD1 (KDM1A) inhibitor workflows. You are likely here because your initial efficacy data is plateauing, or your cell models are displaying recalcitrance to treatment.

LSD1 inhibitors (LSD1i) are unique; they function not merely as enzymatic blockers but as structural disruptors of chromatin complexes (CoREST, NuRD). Resistance is rarely a simple target mutation; it is often a dynamic transcriptional adaptation involving enhancer remodeling , lineage plasticity , or compensatory pathway activation .

This guide is structured to troubleshoot these specific biological failures.

Module 1: Assay Validation & Target Engagement

"Is the drug working, or is the assay failing?"

Q1: I see no increase in global H3K4me1/2 levels by Western Blot. Is the inhibitor inactive?

Diagnosis: Not necessarily. Global histone methylation changes are a poor proxy for LSD1 efficacy in specific contexts. Technical Insight: LSD1 acts locally at specific promoters and super-enhancers. Global H3K4me levels may remain stable due to the compensatory action of other demethylases (e.g., KDM5 family) or because the inhibitor affects the scaffolding function (disrupting the LSD1-GFI1 interaction) rather than just the catalytic domain.

Troubleshooting Protocol: The Functional Engagement Check Do not rely solely on Western Blots for histone marks. Use these two orthogonal assays:

  • Transcriptional Pharmacodynamic Marker (The "Gold Standard"):

    • AML Models: Measure CD11b (ITGAM) and CD86 surface expression via Flow Cytometry. LSD1 inhibition releases the differentiation block, causing a rapid surge in these markers within 48–72 hours, often before cell death occurs.

    • SCLC Models: Measure ASCL1 downregulation. LSD1i reactivates NOTCH signaling, which suppresses ASCL1.[1]

  • Co-Immunoprecipitation (Co-IP) for Scaffolding Disruptors:

    • Context: If using tranylcypromine derivatives (e.g., ORY-1001, GSK2879552), they often physically displace LSD1 from transcription factors like GFI1.

    • Step 1: IP endogenous GFI1.[2]

    • Step 2: Blot for LSD1.

    • Result: A potent inhibitor should decrease the amount of LSD1 co-precipitating with GFI1, proving complex disruption.

Module 2: AML Resistance – The GFI1 & mTOR Axis

"My AML cells initially differentiated but have now re-acquired blast-like morphology."

Q2: What is the mechanism of acquired resistance in MLL-rearranged AML?

Root Cause: mTORC1 Pathway Activation. While LSD1 inhibition suppresses the leukemic stem cell program, resistant clones often upregulate IRS1 (Insulin Receptor Substrate 1), leading to constitutive activation of the PI3K/AKT/mTOR pathway. This bypasses the metabolic stress induced by LSD1 blockade.

Diagnostic Workflow:

  • Lysate Preparation: Harvest sensitive vs. resistant clones.

  • Western Blot Target: Phospho-S6 Kinase (p-S6K) and Phospho-4E-BP1.

  • Interpretation: High p-S6K in treated cells indicates mTOR-driven resistance.

Q3: How do I rescue this phenotype?

Solution: Synergistic inhibition. You must block the escape route. Protocol:

  • Combination: LSD1 Inhibitor + mTORC1 Inhibitor (e.g., Rapamycin or Everolimus).

  • Data Validation: Perform a CellTiter-Glo assay.[3] You should see a shift in the IC50 of the LSD1 inhibitor by >10-fold in the presence of sub-lethal mTOR inhibition.

Module 3: SCLC Resistance – Lineage Plasticity

"The inhibitor works in some SCLC lines (NCI-H69) but fails completely in others (NCI-H82)."

Q4: Why is response so heterogeneous in Small Cell Lung Cancer?

Diagnosis: Subtype-Specific Intrinsic Resistance. SCLC is not one disease. It is classified by transcription factors. LSD1 inhibitors are highly effective in Neuroendocrine (NE) subtypes but fail in Mesenchymal/Non-NE subtypes.

The Subtype Biomarker Panel:

Subtype Key Transcription Factor LSD1i Sensitivity Mechanism of Resistance
SCLC-A ASCL1 (High) High N/A (Responder)
SCLC-N NEUROD1 (High) Variable MYC-driven escape
SCLC-Y YAP1 (High) Resistant TEAD4-driven enhancer remodeling

| SCLC-P | POU2F3 (High) | Resistant | Independent lineage program |

Q5: Can sensitive cells become resistant?

Yes. The TEAD4 Switch. Under chronic LSD1 inhibition, SCLC cells can undergo a "transdifferentiation" to a mesenchymal state.[4]

  • Mechanism: Epigenetic remodeling shifts the cell from an ASCL1-driven state to a TEAD4/YAP1-driven state .

  • Rescue Strategy: Combine LSD1i with Verteporfin (YAP inhibitor) to block the mesenchymal escape track.

Module 4: Visualization of Resistance Pathways

The following diagram maps the decision logic for troubleshooting resistance based on the mechanisms described above.

LSD1_Resistance_Mechanism LSD1 LSD1 (KDM1A) GFI1 GFI1/CoREST Complex LSD1->GFI1 Stabilizes Inhibitor LSD1 Inhibitor (e.g., ORY-1001) Inhibitor->LSD1 Irreversible Binding Inhibitor->GFI1 Disrupts Complex IRS1 IRS1 Upregulation Inhibitor->IRS1 Chronic Exposure ASCL1_Loss Loss of ASCL1 Inhibitor->ASCL1_Loss NOTCH Activation Diff_Block Differentiation Block (Leukemia Maintenance) GFI1->Diff_Block Represses Diff Genes Diff_Induction Myeloid Differentiation (CD11b High) GFI1->Diff_Induction Complex Dissociation Res_AML Resistance (AML) mTOR mTORC1 Activation (p-S6K High) mTOR->Res_AML Survival Signal IRS1->mTOR Res_SCLC Resistance (SCLC) YAP_TEAD YAP1/TEAD4 Switch (Mesenchymal State) YAP_TEAD->Res_SCLC Intrinsic/Acquired ASCL1_Loss->YAP_TEAD Lineage Plasticity

Figure 1: Mechanistic flow of LSD1 inhibition and divergence into resistance pathways.[5][6] Note the distinct escape routes for AML (mTOR metabolic adaptation) versus SCLC (YAP1 transcriptional plasticity).

Module 5: Experimental Protocols

Protocol A: ChIP-seq Normalization for Enhancer Remodeling

Issue: When LSD1 is inhibited, global chromatin architecture changes. Standard normalization (Reads Per Million - RPM) will lead to false negatives/positives because the total pool of histone marks changes.

Required Adjustment: Spike-In Normalization

  • Spike-In Material: Add a fixed amount of Drosophila chromatin (S2 cells) to your human cell lysate prior to immunoprecipitation.

  • Antibody: Use an antibody that cross-reacts with both human and fly H3K27ac (or H3K4me1), or add a specific fly-histone antibody.

  • Sequencing: Map reads to a combined Human (hg38) + Fly (dm6) genome.

  • Calculation: Calculate a scaling factor based on the Drosophila read counts.

    • Formula:Scale Factor = (1 / Fly_Reads_Sample_X) * Mean_Fly_Reads_All_Samples

  • Why? This reveals if "stable" enhancers are actually being globally suppressed or hyper-activated relative to the total nuclear content.

Protocol B: Synergistic Combination Screen

Objective: Determine if an mTOR or YAP inhibitor rescues LSD1 sensitivity.

  • Seeding: Seed cells at 2,000 cells/well in 96-well white-walled plates.

  • Matrix Design:

    • Axis X: LSD1 Inhibitor (8-point dose curve, 0 to 10 µM).

    • Axis Y: Rescue Drug (e.g., Everolimus) (4 fixed concentrations: IC10, IC20, IC30, IC40).

  • Duration: Incubate for 5-7 days (LSD1 effects are slow; epigenetic remodeling takes time).

  • Readout: CellTiter-Glo (ATP quantification).

  • Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method.

    • CI < 0.9: Synergism (Success).

    • CI = 1.0: Additive.[7]

    • CI > 1.1: Antagonism.

References

  • Maiques-Diaz, A., et al. (2018). LSD1 inhibitors disrupt the GFI1 transcription repressor complex.[2][8][9]National Institutes of Health (PMC) . Link

    • Key Finding: Establishes that LSD1 inhibitors function by physically disrupting the GFI1-CoREST scaffold, not just enzym
  • Roper, S.J., et al. (2020). Pre-clinical activity of combined LSD1 and mTORC1 inhibition in MLL-translocated acute myeloid leukaemia.[10]PubMed . Link

    • Key Finding: Identifies mTORC1 activation as a primary resistance mechanism in AML and validates the synergy of combin
  • Augert, A., et al. (2019).[1] LSD1 inhibition makes a NOTCH in SCLC.[1]Fred Hutchinson Cancer Center News / Science Signaling . Link

    • Key Finding: Explains the mechanism of ASCL1 suppression via NOTCH activ
  • Yan, W., et al. (2022). Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven transcriptional state.[5][6][11]PubMed . Link

    • Key Finding: Defines the transition to a YAP/TEAD4 mesenchymal state as the driver of acquired resistance in lung cancer.[5]

  • Hiatt, J.B., et al. (2022). LSD1 Inhibition Disrupts Super-Enhancer–Driven Oncogenic Transcriptional Programs in Castration-Resistant Prostate Cancer.[12][13][14]AACR Journals . Link

    • Key Finding: Demonstrates the role of LSD1 in maintaining super-enhancers and the utility of BET inhibitor combinations.[12][13][14]

Sources

minimizing side reactions in the synthesis of 2-arylcyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis of 2-Arylcyclopropylamines

Current Status: Online 🟢 Operator: Senior Application Scientist (Process Chemistry Division) Subject: Minimizing Side Reactions & Impurity Profiles in 2-Arylcyclopropylamine (2-ACPA) Scaffolds

Introduction: The Stability Paradox

Welcome to the technical support hub for 2-arylcyclopropylamines. Whether you are synthesizing Tranylcypromine (TCP) analogs or novel LSD1 inhibitors , you are dealing with a "stability paradox." You need the strained cyclopropane ring for biological activity, but that same strain (approx. 27.5 kcal/mol) makes the scaffold prone to catastrophic ring-opening, polymerization, and stereochemical erosion during synthesis.

This guide moves beyond standard procedures to address the causality of failure. We focus on the three most common synthetic routes: Curtius Rearrangement , Kulinkovich-de Meijere , and Zn-Mediated Cyclopropanation .

Module 1: Troubleshooting the Curtius Rearrangement

The Industry Standard for Tranylcypromine Analogs

The Scenario: You are converting a trans-2-arylcyclopropanecarboxylic acid to the amine using Diphenylphosphoryl azide (DPPA) or mixed anhydrides.

Common Failure Mode: Formation of the Symmetric Urea impurity (


) or Ring-Opened  byproducts.
Diagnostic Guide: Urea Formation
SymptomRoot CauseMechanistic Insight
Insoluble White Precipitate Bimolecular Collapse The target amine (

) forms faster than the isocyanate (

) is consumed. The amine attacks the isocyanate, forming a stable urea.
Low Yield of Amine Moisture Ingress Water hydrolyzes the isocyanate to the amine in situ before the "trapping" alcohol can react, accelerating the urea cycle.
Protocol: The "Pseudo-High Dilution" Fix

To minimize urea formation, we must kinetically favor the formation of the carbamate (Boc/Cbz) over the urea.

  • Selection of Trapping Agent: Do not hydrolyze the isocyanate directly to the amine in one pot. Trap it with

    
    -Butanol  (to form the Boc-amine) or Benzyl alcohol  (to form Cbz).
    
  • Temperature Staging:

    • Activation: Stir Acid + DPPA +

      
       at 
      
      
      
      for 1 hour (Acyl azide formation).
    • Rearrangement: Heat to

      
      in the presence of excess 
      
      
      
      -BuOH.
    • Critical Control Point: Ensure the rearrangement temperature is reached quickly to prevent the accumulation of unreacted acyl azide, but ensure anhydrous conditions to prevent premature amine formation.

Visualizing the Failure Pathway (Curtius)

CurtiusFailure Acid Carboxylic Acid Azide Acyl Azide Acid->Azide DPPA, Et3N Isocyanate Isocyanate (Reactive Intermediate) Azide->Isocyanate Heat (-N2) Amine Target Amine Isocyanate->Amine H2O (Hydrolysis) Carbamate Boc-Protected Amine (Stable Intermediate) Isocyanate->Carbamate t-BuOH (Trapping) Urea Symmetric Urea (MAJOR IMPURITY) Amine->Urea Attacks Isocyanate Carbamate->Amine Acid Deprotection

Figure 1: The "Urea Trap" in Curtius Rearrangement. The red path indicates the side reaction caused by moisture or improper stoichiometry.

Module 2: Preventing Ring Opening (The "Acid Test")

The Scenario: You have successfully made the intermediate (e.g., Boc-protected amine) and now need to deprotect it, or you are hydrolyzing an ester.

The Issue: The cyclopropane ring is an "alkene in disguise." It has significant


-character (Walsh orbitals). Strong acids or electrophiles can trigger ring opening, often leading to a propyl chain with a leaving group or an alkene.

Troubleshooting Table: Deprotection Strategies

Protecting GroupStandard ReagentRisk LevelSafer Alternative
Boc TFA / DCMHigh HCl in Dioxane (dry) or TMSOTf/2,6-lutidine . Avoid aqueous acids which promote nucleophilic attack on the ring.
Ester LiOH /

Medium Enzymatic Hydrolysis (e.g., Candida antarctica Lipase B).[1][2] Enzymes operate at neutral pH, preserving the ring and potentially enhancing enantiopurity [1].
Cbz

/ Pd/C
High Transfer Hydrogenation (Cyclohexadiene/Pd) or BCl3 . Standard hydrogenation can reduce the cyclopropane ring itself (hydrogenolysis).

Module 3: Stereochemical Erosion in Zn-Mediated Synthesis

Addressing Issues in Simmons-Smith and Homoenolate Routes

The Scenario: You are synthesizing trans-2-arylcyclopropylamines via zinc carbenoids or zinc homoenolates (reaction of


-chloroaldehydes).

The Issue: You observe epimerization (loss of cis/trans selectivity) during the reaction or workup.

Technical Insight: Recent studies indicate that Zinc Halides (


)  generated during the reaction act as Lewis acids that catalyze the reversible ring-opening/closing, leading to thermodynamic equilibration (often eroding the kinetic trans selectivity).

The Fix: Lewis Base Additives According to Walsh and Miyamura, the addition of polar aprotic cosolvents coordinates the Zinc, shutting down the isomerization pathway [2].

  • Protocol Adjustment: Add DMF or DMPU (approx 1.5 equivalents relative to Zn) to the reaction mixture.

  • Result: This stabilizes the zinc intermediate and preserves the high diastereomeric ratio (d.r. > 20:1).

Visualizing the Epimerization Loop

Epimerization Trans Trans-Cyclopropane (Kinetic Product) Open Ring-Opened Zwitterion/Radical Trans->Open ZnX2 Catalysis Cis Cis-Cyclopropane (Thermodynamic Product) Open->Trans Re-closure Open->Cis Re-closure Zn Free ZnX2 (Catalyst) Complex Zn-DMF Complex (Inactive Catalyst) Zn->Complex + DMF (The Fix) Complex->Trans Protects Integrity

Figure 2: Zinc-mediated epimerization mechanism. Free Zinc halides catalyze ring opening/closing. Complexing Zn with DMF prevents this side reaction.

FAQ: Synthesis & Handling

Q1: My 2-arylcyclopropylamine free base turns brown upon storage. Is it decomposing? A: Yes. The free amine is sensitive to oxidative radical ring opening (a "single-electron transfer" mechanism) [3].

  • Recommendation: Always store these compounds as their salts (Hydrochloride or Sulfate ). Tranylcypromine is commercially sold as the sulfate for this exact reason. If you must store the free base, keep it under Argon at -20°C.

Q2: I am using the Kulinkovich-de Meijere reaction, but I see a "ring-expanded" impurity. A: This is likely an iminium side product. In the titanium-mediated cycle, if the intermediate oxatitanacyclopentane undergoes ring opening instead of contraction, you get an iminium species.[3]

  • Fix: Ensure you are using stoichiometric

    
     rather than catalytic amounts, and consider switching to Methyltitanium triisopropoxide  which often gives cleaner conversion for amides [4].
    

Q3: Can I use standard Suzuki coupling on a pre-made iodocyclopropylamine? A: Proceed with caution. Pd-catalyzed cross-couplings on cyclopropanes can suffer from


-hydride elimination, leading to ring-opened alkenes.
  • Fix: Use bidentate ligands (like dppf) which favor reductive elimination over

    
    -elimination. Alternatively, perform the coupling on the Boc-protected amine to reduce the coordinating ability of the nitrogen [5].
    

References

  • Enzymatic Resolution: "Efficient hydrolytic resolution process for the preparation of (1R,2R)-DFPCPCA... via an immobilized Candida antarctica lipase B." ResearchGate. Link

  • Zinc-Mediated Selectivity: "Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes." Semantic Scholar. Link

  • Radical Instability: "Oxidative radical ring-opening/cyclization of cyclopropane derivatives." PMC - NIH. Link

  • Kulinkovich-de Meijere: "Kulinkovich-de Meijere Reaction - Mechanism and Procedure."[4][5] Organic Chemistry Portal. Link

  • C-H Activation/Coupling: "Stereodivergent synthesis of arylcyclopropylamines by sequential C-H borylation and Suzuki-Miyaura coupling." PubMed. Link

Sources

Validation & Comparative

A Researcher's Guide to Assessing the Selectivity of 2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine for LSD1 Over MAO

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of epigenetic drug discovery, the development of highly selective inhibitors for Lysine-Specific Demethylase 1 (LSD1) is of paramount importance. As a flavin adenine dinucleotide (FAD)-dependent amine oxidase, LSD1 shares structural and mechanistic similarities with monoamine oxidases (MAO-A and MAO-B), presenting a significant challenge in achieving target specificity.[1][2][3] This guide provides a comprehensive framework for researchers to rigorously assess the selectivity of novel compounds, using 2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine as a representative example of the promising class of cyclopropylamine-based inhibitors.

The overexpression of LSD1 is implicated in a variety of cancers, including acute myeloid leukemia, breast, and prostate cancer, making it a compelling therapeutic target.[1][4][5] Inhibition of LSD1 can reactivate silenced tumor suppressor genes, induce differentiation, and inhibit cancer cell proliferation.[1][4] However, off-target inhibition of MAO-A and MAO-B, which are crucial for neurotransmitter metabolism, can lead to undesirable side effects such as hypertensive crisis and serotonin syndrome.[6][7] Therefore, a quantitative assessment of inhibitor selectivity is a critical step in the preclinical development of novel LSD1-targeting therapeutics.

This guide will provide detailed, field-proven protocols for determining the half-maximal inhibitory concentration (IC50) of 2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine against LSD1, MAO-A, and MAO-B. We will delve into the causality behind experimental choices and present a self-validating system for generating robust and reliable data.

The Principle of Selectivity Assessment

The core of this assessment lies in the comparative analysis of the IC50 values of the test compound against the target enzyme (LSD1) and the off-target enzymes (MAO-A and MAO-B). The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[8] A higher IC50 value indicates lower potency. The selectivity index (SI) is then calculated by dividing the IC50 for the off-target enzyme by the IC50 for the target enzyme. A high SI value signifies greater selectivity for the target enzyme.

For instance:

  • SI (MAO-A vs. LSD1) = IC50 (MAO-A) / IC50 (LSD1)

  • SI (MAO-B vs. LSD1) = IC50 (MAO-B) / IC50 (LSD1)

A compound with an SI significantly greater than 1 is considered selective for LSD1 over the respective MAO isoform. In early-stage drug discovery, a selectivity of at least 100-fold is often a desirable benchmark.

Experimental Workflow for Determining Inhibitor Selectivity

The following diagram outlines the key steps in assessing the selectivity of an inhibitor. This workflow ensures a systematic and reproducible approach to data generation.

G cluster_prep Preparation cluster_assay Biochemical Assays cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine LSD1_Assay Perform LSD1 Inhibition Assay (e.g., Peroxidase-Coupled) Compound_Prep->LSD1_Assay MAO_A_Assay Perform MAO-A Inhibition Assay (e.g., Fluorometric) Compound_Prep->MAO_A_Assay MAO_B_Assay Perform MAO-B Inhibition Assay (e.g., Fluorometric) Compound_Prep->MAO_B_Assay Enzyme_Prep Prepare working solutions of LSD1, MAO-A, and MAO-B Enzyme_Prep->LSD1_Assay Enzyme_Prep->MAO_A_Assay Enzyme_Prep->MAO_B_Assay Substrate_Prep Prepare substrate solutions for each enzyme assay Substrate_Prep->LSD1_Assay Substrate_Prep->MAO_A_Assay Substrate_Prep->MAO_B_Assay IC50_Calc Calculate IC50 values for each enzyme LSD1_Assay->IC50_Calc MAO_A_Assay->IC50_Calc MAO_B_Assay->IC50_Calc Selectivity_Calc Calculate Selectivity Indices (SI) IC50_Calc->Selectivity_Calc

Caption: Experimental workflow for determining the selectivity of an inhibitor.

Detailed Experimental Protocols

The following protocols are designed for a 96-well or 384-well plate format, suitable for medium to high-throughput screening.

Protocol 1: LSD1 Inhibition Assay (Peroxidase-Coupled)

This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-mediated demethylation reaction.[9][10]

Materials:

  • Purified recombinant human LSD1/CoREST complex

  • Dimethylated histone H3 lysine 4 (H3K4me2) peptide substrate

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or a similar fluorogenic HRP substrate)

  • 2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine

  • Tranylcypromine (as a positive control inhibitor)

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Black, opaque 96-well or 384-well microplates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of 2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine and the positive control (Tranylcypromine) in 100% DMSO. A typical starting concentration is 100 µM.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds to the wells of the microplate. Include wells with DMSO only as a no-inhibitor control and wells with a known potent inhibitor as a positive control.

  • Enzyme Addition: Prepare the LSD1 enzyme solution by diluting the stock in Assay Buffer to the desired final concentration. Add 20 µL of the diluted enzyme to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Substrate Addition: Prepare the substrate solution containing the H3K4me2 peptide, HRP, and Amplex Red in Assay Buffer. Initiate the reaction by adding 20 µL of the substrate solution to each well.

  • Signal Detection: Immediately measure the fluorescence in a kinetic mode using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm). Record measurements every 1-2 minutes for 30-60 minutes.

  • Data Analysis: Determine the initial reaction rates (slope of the linear portion of the kinetic curve). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

Protocol 2: MAO-A and MAO-B Inhibition Assay (Fluorometric)

This assay also relies on the detection of H₂O₂, a common byproduct of amine oxidase activity.[11] Specific inhibitors are used to differentiate between the two isoforms.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Tyramine (substrate for both MAO-A and MAO-B)

  • Horseradish peroxidase (HRP)

  • Fluorometric probe (e.g., Amplex® Red)

  • 2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine

  • Clorgyline (selective MAO-A inhibitor, positive control)

  • Selegiline (selective MAO-B inhibitor, positive control)

  • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • Black, opaque 96-well or 384-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of 2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine and the respective positive controls (Clorgyline for MAO-A, Selegiline for MAO-B) in 100% DMSO.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds to separate plates for MAO-A and MAO-B. Include DMSO-only wells for 100% activity control.

  • Enzyme Addition: Dilute MAO-A and MAO-B enzymes in MAO Assay Buffer and add 20 µL to their respective plates.

  • Pre-incubation: Incubate the plates for 15 minutes at 37°C.

  • Substrate Addition: Prepare a reaction mix containing tyramine, HRP, and the fluorometric probe in MAO Assay Buffer. Add 20 µL of this mix to each well to start the reaction.

  • Signal Detection: Measure the fluorescence kinetically at 37°C (Excitation: ~535 nm, Emission: ~587 nm).

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 values as described for the LSD1 assay.

Data Presentation and Interpretation

The IC50 values obtained from the assays should be summarized in a clear and concise table to facilitate direct comparison and the calculation of selectivity indices.

CompoundLSD1 IC50 (nM)MAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/LSD1)Selectivity Index (MAO-B/LSD1)
2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine Experimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated Value
Tranylcypromine (Reference)~200,000~19,000~16,000~0.095~0.08

Note: Tranylcypromine IC50 values are approximate and can vary based on assay conditions.[2][3]

A high selectivity index (e.g., >100) for both MAO-A and MAO-B over LSD1 would indicate that 2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine is a promising candidate for further development as a selective LSD1 inhibitor.

Visualizing Selective Inhibition

The following diagram illustrates the concept of selective inhibition at the molecular level. A selective inhibitor will have a much higher affinity for the active site of the target enzyme (LSD1) compared to the off-target enzymes (MAOs).

G cluster_LSD1 LSD1 cluster_MAO MAO-A / MAO-B cluster_outcome Outcome LSD1_enzyme LSD1 Active Site Inhibitor_LSD1 2-(2,5-difluorophenyl)-2- methylcyclopropan-1-amine LSD1_enzyme->Inhibitor_LSD1 High Affinity (Low IC50) Selective_Inhibition Selective Inhibition of LSD1 MAO_enzyme MAO Active Site Inhibitor_MAO 2-(2,5-difluorophenyl)-2- methylcyclopropan-1-amine MAO_enzyme->Inhibitor_MAO Low Affinity (High IC50)

Caption: Conceptual diagram of selective inhibition.

Conclusion

The rigorous and systematic assessment of inhibitor selectivity is a non-negotiable step in the development of safe and effective epigenetic drugs. By employing the detailed protocols and data analysis framework presented in this guide, researchers can confidently characterize the selectivity profile of novel compounds like 2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine. This foundational data is essential for making informed decisions in lead optimization and advancing the most promising candidates toward clinical evaluation. The ultimate goal is to develop potent LSD1 inhibitors with a wide therapeutic window, free from the liabilities of off-target MAO inhibition.

References

  • New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment. Frontiers. [Link]

  • LSD1 Histone Demethylase Assays and Inhibition. PMC - NIH. [Link]

  • Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. BioVision Inc. [Link]

  • What are MAO-B inhibitors and how do they work? Patsnap Synapse. [Link]

  • Monoamine oxidase inhibitor. Wikipedia. [Link]

  • LSD1: Biologic Roles and Therapeutic Targeting. Taylor & Francis Online. [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. [Link]

  • Mao A vs Mao B. Power. [Link]

  • Histone lysine specific demethylase 1 inhibitors. RSC Publishing. [Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Cell Biolabs, Inc. [Link]

  • Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit (E-BC-F093). Elabscience. [Link]

  • Fluorescent probes for detecting monoamine oxidase activity and cell imaging. PubMed. [Link]

  • Annual review of lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors in 2021. ScienceDirect. [Link]

  • Pharmacological Inhibition of LSD1 for Cancer Treatment. PMC. [Link]

  • IC50 Determination. edX. [Link]

  • Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study. PMC. [Link]

  • Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases. PMC. [Link]

  • Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers. [Link]

  • Monoamine Oxidase Inhibitor (MAOI) Toxicity. Medscape. [Link]

  • LSD1 inhibition: A therapeutic strategy in cancer? ResearchGate. [Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers. [Link]

  • Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek. [Link]

  • ACE-inhibitory activity assay: IC50. Protocols.io. [Link]

  • 2-(2,5-Difluorophenyl)cyclopropan-1-amine. PubChem. [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. PMC. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. PMC. [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. [Link]

  • Inhibition of LSD1 sensitizes glioblastoma cells to histone deacetylase inhibitors. Neuro-Oncology. [Link]

  • Discovery of novel LSD1 inhibitors (A) based on a nonselective MAO... ResearchGate. [Link]

  • Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). ScienceDirect. [Link]

  • T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. PMC. [Link]

  • trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. PubMed. [Link]

  • Comparative analysis of small molecules and histone substrate analogues as LSD1 lysine demethylase inhibitors. Scholars@Duke. [Link]

Sources

benchmarking new cyclopropylamine inhibitors against known clinical candidates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cyclopropylamine Challenge

The cyclopropylamine (CPA) pharmacophore remains the structural backbone of the most potent Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors currently in clinical development. However, the transition from a "hit" to a clinical candidate requires navigating a narrow therapeutic index. The challenge is no longer just inhibiting LSD1; it is achieving sub-nanomolar potency while avoiding the class-wide liabilities of Monoamine Oxidase (MAO) inhibition and dose-limiting thrombocytopenia.

This guide provides a standardized framework for benchmarking novel CPA derivatives (Series X) against the current clinical gold standards: Tranylcypromine (TCP) , Iadademstat (ORY-1001) , and Bomedemstat (IMG-7289) .

The Clinical Benchmarks

To validate your novel inhibitor, you must run head-to-head comparisons against these established standards. Do not rely on literature values alone; inter-lab variability in epigenetic assays is high.

CompoundRoleKey CharacteristicBiochemical IC50 (LSD1)
Tranylcypromine (TCP) Ancestral ControlNon-selective; high MAO-A/B inhibition.[1]~2,000 – 5,000 nM
Iadademstat (ORY-1001) Potency StandardMost potent clinical candidate; high selectivity.~18 nM
Bomedemstat (IMG-7289) PK/PD StandardBalanced profile; designed to minimize hematotoxicity.~57 nM

Phase I: Biochemical Potency (Mechanism of Action)

The Mechanism

CPA inhibitors are mechanism-based inactivators (suicide substrates).[2] They do not bind competitively in the traditional sense. Instead, the amine is oxidized by the FAD cofactor to form a radical intermediate, which then opens the cyclopropyl ring and forms a covalent adduct with FAD at the N5 position.

MOA cluster_0 Inactivation Event Inhibitor CPA Inhibitor (Substrate Mimic) Intermediate Radical Cation Intermediate Inhibitor->Intermediate Single Electron Transfer LSD1 LSD1-FAD Complex (Oxidized) LSD1->Intermediate Catalysis Adduct Covalent N5-FAD Adduct (Irreversible) Intermediate->Adduct Ring Opening & Covalent Bond

Figure 1: Mechanism-based inactivation of LSD1 by cyclopropylamine derivatives involving FAD adduct formation.[3][4]

Protocol: TR-FRET Demethylase Assay

The standard for benchmarking is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay detecting the demethylation of a biotinylated H3K4me1 peptide.

Reagents:

  • Enzyme: Recombinant Human LSD1 (0.5 nM final).

  • Substrate: Biotin-H3K4me1 peptide (50 nM).

  • Cofactor: FAD (2 µM - Critical: Keep low to ensure sensitivity to FAD-directed inhibitors).

  • Detection: Europium-labeled anti-H3K4me0 antibody + Streptavidin-APC.[5]

Workflow:

  • Incubation: Incubate LSD1, FAD, and Test Compound (11-point dilution) for 30 minutes at RT. Why? To allow the covalent adduct to form before substrate competition.

  • Reaction: Add Biotin-H3K4me1 peptide.[5][6] Incubate 60 minutes.

  • Quench/Detect: Add detection mix (Eu-Ab + SA-APC) containing 2 mM TCP (to freeze the reaction).

  • Read: Measure TR-FRET (Ex 320nm / Em 615nm & 665nm).

Data Output (Mock Comparison):

CompoundIC50 (nM)Relative Potency (vs. TCP)
Series X (Your Lead) 12.5 160x
Iadademstat18.0111x
Bomedemstat56.835x
TCP2,1001x

Phase II: The Selectivity Filter (MAO Liability)

The original CPA, Tranylcypromine, is a potent MAO inhibitor used as an antidepressant.[2][7] For oncology indications, MAO inhibition is an off-target liability causing potential hypertensive crises (tyramine effect).

Protocol: MAO-Glo™ Assay

Do not use absorbance-based assays; they lack the sensitivity for sub-micromolar differentiation. Use a luminescent assay.[8]

Workflow:

  • Incubate Recombinant MAO-A or MAO-B with Test Compound (1 hour).

  • Add Luciferin derivative substrate.

  • MAO converts substrate to methyl ester luciferin.

  • Add Luciferin Detection Reagent (esterase + luciferase).

  • Measure Luminescence.

Acceptance Criteria:

  • Selectivity Ratio: (MAO IC50 / LSD1 IC50).

  • Target: > 1000-fold selectivity.

CompoundLSD1 IC50 (nM)MAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (LSD1/MAO-A)
Series X 12.5 >10,000 >10,000 >800
Iadademstat18.0>100,000>100,000>5,000
TCP2,1002,40016,000~1

Phase III: Cellular Engagement (Differentiation)

Biochemical potency must translate to chromatin remodeling in cells. In Acute Myeloid Leukemia (AML), LSD1 blockade forces differentiation.[1]

Protocol: CD11b Flow Cytometry (MV4-11 Cells)

Cell Line: MV4-11 (MLL-AF9 fusion driven). Readout: Upregulation of CD11b (integrin alpha M), a marker of myeloid differentiation.

  • Seed: MV4-11 cells at 200,000 cells/mL.

  • Treat: Dose with compounds (0.1 nM – 1000 nM) for 72 to 96 hours . Note: Epigenetic changes are slow; 24 hours is insufficient.

  • Stain: Harvest, wash, and stain with anti-CD11b-PE antibody.

  • Analyze: Flow cytometry (Mean Fluorescence Intensity - MFI).

Benchmarking Insight: Iadademstat typically induces CD11b expression at sub-nanomolar concentrations (EC50 < 1 nM). If your compound has a biochemical IC50 of 10 nM but a cellular EC50 of 500 nM, you likely have a permeability or efflux issue (P-gp substrate).

Phase IV: The Safety Cliff (Thrombocytopenia)

The major dose-limiting toxicity for LSD1 inhibitors is thrombocytopenia (low platelet count). This is on-target toxicity mediated by the disruption of the LSD1-Gfi1b interaction, which is essential for erythroid/megakaryocytic differentiation.

The Test: While difficult to model in vitro, a Colony Forming Unit (CFU-Meg) assay is the standard surrogate.

  • Protocol: Culture human CD34+ progenitor cells in collagen-based media with thrombopoietin (TPO) + Test Compound.

  • Readout: Count Megakaryocyte colonies after 14 days.

  • Goal: Maintain LSD1 anti-leukemic potency while sparing CFU-Meg formation (a difficult but desired "therapeutic window").

Experimental Workflow Summary

Workflow cluster_biochem Step 1: Biochemical Screen cluster_cell Step 2: Cellular Validation Start New CPA Analog (Series X) TRFRET LSD1 TR-FRET (Target Potency) Start->TRFRET MAO MAO-Glo Assay (Selectivity) TRFRET->MAO If IC50 < 100nM FACS MV4-11 CD11b (Differentiation) MAO->FACS If Selectivity > 500x Viability Cell Viability (MTS/CTG) FACS->Viability Decision Go / No-Go? Viability->Decision

Figure 2: Screening cascade for validating novel cyclopropylamine LSD1 inhibitors.

References

  • Iadademstat (ORY-1001): Maes, T., et al. (2018). "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia." Cancer Cell.

  • Bomedemstat (IMG-7289): Jutzi, J. S., et al. (2018).[9] "LSD1 Inhibition with Bomedemstat (IMG-7289) Effectively Targets MPN Stem Cells." Blood.

  • Cyclopropylamine Mechanism: Mimasu, S., et al. (2010). "Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine." Biochemistry.

  • LSD1 Assay Protocols: Wang, J., et al. (2012). "High-throughput TR-FRET assays for identifying inhibitors of LSD1 and JMJD2C histone lysine demethylases." SLAS Discovery.

  • Clinical Review: Fang, Y., et al. (2019). "LSD1 as a Therapeutic Target: Clinical Candidates and Recent Advances." Journal of Medicinal Chemistry.

Sources

A Comparative Guide to Cellular Target Engagement Validation for 2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine, a Putative LSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of leading methodologies to validate the cellular target engagement of 2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine. Given its structural similarity to tranylcypromine (TCP), this compound is presumed to be an inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a critical epigenetic regulator and a high-value target in oncology.[1][2][3] Validating that a compound reaches and binds to its intended target within the complex milieu of a living cell is a cornerstone of modern drug discovery, bridging the gap between biochemical potency and cellular efficacy.[4][5] This document details the rationale, protocols, and comparative analysis of three orthogonal approaches: the Cellular Thermal Shift Assay (CETSA), Pharmacodynamic Biomarker Modulation, and Competitive Chemoprobe Binding.

Introduction: The Imperative of Cellular Target Engagement

LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that demethylates mono- and di-methylated lysine residues on histone H3 (H3K4me1/2 and H3K9me1/2) and non-histone proteins.[1][2] Its over-expression in various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), is associated with a block in cellular differentiation and enhanced proliferation.[2][6] Consequently, inhibiting LSD1 is a promising therapeutic strategy.

2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine belongs to the cyclopropylamine class of irreversible LSD1 inhibitors, which act by forming a covalent adduct with the FAD cofactor.[1][2] While its activity can be confirmed using purified recombinant LSD1 in biochemical assays, such assays do not account for critical pharmacological parameters like cell membrane permeability, intracellular compound stability, and engagement with the target in its native, complexed state.[7] Therefore, direct validation of target engagement in a cellular context is essential to confirm the compound's mechanism of action and to build a robust structure-activity relationship (SAR).[8] This guide compares three powerful techniques to achieve this validation.

Method 1: Cellular Thermal Shift Assay (CETSA) — Direct Biophysical Evidence

The Cellular Thermal Shift Assay (CETSA) is a label-free biophysical method that directly assesses drug-target interaction in intact cells or cell lysates.[7] The core principle is that ligand binding stabilizes a target protein, thereby increasing its resistance to thermal denaturation.[7][9] This change in thermal stability serves as a direct proxy for target engagement.

Principle of CETSA

When cells are heated, proteins begin to unfold and aggregate. The temperature at which 50% of the protein aggregates is its melting temperature (Tm). A compound that binds to a specific protein will stabilize its three-dimensional structure, resulting in a higher Tm. By measuring the amount of soluble protein remaining at various temperatures in the presence and absence of the compound, a "thermal shift" can be quantified, providing direct evidence of binding.[7][9]

CETSA Experimental Workflow

cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Sample Processing cluster_3 Detection & Analysis A 1. Culture Cells (e.g., MV-4-11 AML cells) B 2. Treat with Compound X or Vehicle (DMSO) A->B C 3. Aliquot cell suspension B->C D 4. Heat aliquots across a temperature gradient (e.g., 40-70°C) C->D E 5. Cell Lysis (Freeze-thaw cycles) D->E F 6. Separate Soluble/Insoluble (Centrifugation) E->F G 7. Collect Soluble Fraction F->G H 8. Quantify Soluble LSD1 (Western Blot or MS) G->H I 9. Plot Melt Curves & Determine Thermal Shift (ΔTm) H->I

Caption: CETSA workflow for assessing Compound X target engagement with LSD1.

Detailed Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA

This variant is highly effective for determining a compound's potency in a cellular environment (cellular EC50).

  • Cell Culture: Culture MV-4-11 (AML) cells to a density of 1-2 x 10^6 cells/mL.

  • Compound Treatment: Aliquot cells into tubes and treat with a dose-response of 2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine (e.g., 0.01 to 10 µM) or vehicle (DMSO) for 2 hours at 37°C. Include a known LSD1 inhibitor like Tranylcypromine (TCP) as a positive control.

  • Heating: Heat the cell suspensions at a single, optimized temperature (e.g., 54°C, determined from an initial melt-curve experiment) for 3 minutes, followed by immediate cooling on ice for 3 minutes.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Clarification: Separate the soluble and aggregated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Analyze equal protein amounts by SDS-PAGE and Western Blot using a specific antibody against LSD1. A loading control (e.g., GAPDH) should also be probed.

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the LSD1 signal to the loading control. Plot the normalized soluble LSD1 fraction against the compound concentration and fit to a dose-response curve to determine the cellular EC50.

Hypothetical Data & Interpretation

Table 1: ITDR-CETSA Data for LSD1 Inhibitors in MV-4-11 Cells

Compound Cellular EC50 (µM) Max Stabilization (% of Vehicle)
Compound X 0.45 250%
Tranylcypromine (TCP) 1.80[6] 180%

| Vehicle (DMSO) | N/A | 100% |

Interpretation: The data show that Compound X directly engages and stabilizes LSD1 in intact AML cells with an EC50 of 0.45 µM, approximately four-fold more potent than the reference compound TCP.[6] This provides strong, direct biophysical evidence of target engagement.

Method 2: Pharmacodynamic (PD) Biomarker Modulation — Functional Evidence

This method provides indirect but highly physiological evidence of target engagement by measuring the functional consequences of inhibiting the target enzyme. For LSD1, inhibition should lead to an accumulation of its histone substrates, H3K4me2 and H3K9me2, and may induce downstream phenotypic changes like cellular differentiation.[10][11][12]

Principle of PD Biomarker Modulation

By inhibiting LSD1's demethylase activity, the steady-state levels of its methylated histone substrates will increase. This change can be readily detected by specific antibodies. Furthermore, in AML cell lines, LSD1 inhibition is known to overcome the differentiation block, which can be quantified by measuring the expression of cell surface markers like CD11b or CD86.[6][10]

LSD1 Inhibition and Downstream Biomarkers

cluster_result Observable Results CompoundX Compound X LSD1 LSD1 Enzyme CompoundX->LSD1 Inhibits Block Differentiation Block CompoundX->Block Relieves Block H3K4me1_out H3K4me1 (Product) LSD1->H3K4me1_out LSD1->Block Maintains H3K4me2_in H3K4me2 (Substrate) H3K4me2_in->LSD1 Demethylation Differentiation Myeloid Differentiation (e.g., CD11b expression) Block->Differentiation Prevents Result1 H3K4me2 Levels ↑ Result2 CD11b Expression ↑

Caption: Pathway showing LSD1 inhibition by Compound X leading to biomarker changes.

Detailed Experimental Protocols

A. Western Blot for Histone Marks:

  • Cell Treatment: Treat MV-4-11 cells with a dose-response of Compound X or controls for 48-72 hours.

  • Histone Extraction: Isolate nuclei and perform an acid extraction to enrich for histone proteins.

  • Quantification: Analyze equal amounts of extracted histones by SDS-PAGE and Western Blot using specific antibodies for H3K4me2 and total Histone H3 (as a loading control).

  • Analysis: Quantify the H3K4me2 band intensity, normalize to total H3, and plot against compound concentration to determine the EC50 for target modulation.

B. Flow Cytometry for Differentiation Markers:

  • Cell Treatment: Treat THP-1 (AML) cells with a dose-response of Compound X or controls for 5-7 days to allow for differentiation.[6]

  • Staining: Harvest cells and stain with a fluorescently-conjugated antibody against the myeloid differentiation marker CD11b.

  • Analysis: Analyze the cells by flow cytometry, gating on the live cell population.

  • Data Analysis: Calculate the percentage of CD11b-positive cells for each condition. Plot this percentage against compound concentration to determine the EC50 for inducing differentiation.

Hypothetical Data & Interpretation

Table 2: PD Biomarker Modulation by LSD1 Inhibitors

Compound H3K4me2 Increase EC50 (µM) CD11b+ Cells EC50 (µM)
Compound X 0.51 0.65
Tranylcypromine (TCP) 1.95 1.40[6]

| Vehicle (DMSO) | N/A | Baseline |

Interpretation: Compound X treatment leads to a dose-dependent increase in the H3K4me2 histone mark and induces myeloid differentiation, with EC50 values (0.51 µM and 0.65 µM) that correlate well with the biophysical target engagement EC50 from CETSA (0.45 µM). This consistency between direct binding and functional outcomes strongly supports an on-target mechanism of action.

Method 3: Competitive Chemoprobe Assay — Direct Target Occupancy

This method uses a specialized chemical probe that binds to the target of interest to directly measure the displacement by a test compound. For LSD1, a biotinylated, irreversible inhibitor can be used as a probe. Target engagement by the test compound physically blocks the binding of the probe, providing a direct readout of target occupancy.[6]

Principle of the Assay

Cells are first treated with the test compound (Compound X). Subsequently, a biotinylated LSD1 probe is added to the cell lysate. This probe will covalently bind to any LSD1 enzyme that is not already occupied by Compound X. The biotin-tagged LSD1 is then captured on streptavidin-coated plates and detected with a specific antibody. A high signal indicates low target occupancy by the test compound, while a low signal indicates high occupancy.[6]

Competitive Chemoprobe Workflow

A 1. Treat Cells with Compound X or Vehicle B 2. Lyse Cells A->B C 3. Add Biotinylated LSD1 Probe to Lysate B->C D 4. Incubate on Streptavidin- Coated Plate C->D E 5. Wash Unbound Proteins D->E F 6. Add Primary Antibody (anti-LSD1) E->F G 7. Add HRP-conjugated Secondary Antibody F->G H 8. Add Substrate & Measure Signal G->H I 9. Calculate % Inhibition of Probe Binding H->I

Caption: Workflow for a competitive chemoprobe assay to measure LSD1 occupancy.

Detailed Experimental Protocol
  • Cell Treatment: Treat MV-4-11 cells with a dose-response of Compound X or controls for 2 hours at 37°C.

  • Lysis: Harvest and lyse the cells in a suitable lysis buffer.

  • Probe Labeling: Add a biotinylated LSD1 covalent probe to the lysates and incubate to allow for binding to unoccupied LSD1.

  • Capture: Transfer the lysates to a streptavidin-coated 96-well plate and incubate to capture the biotin-probe-LSD1 complexes.

  • Washing: Wash the plate thoroughly to remove all unbound proteins.

  • Detection: Perform an ELISA-like detection sequence: add a primary antibody to LSD1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody, and finally an HRP substrate to generate a chemiluminescent or colorimetric signal.

  • Data Analysis: Read the signal on a plate reader. The signal is inversely proportional to target engagement by Compound X. Calculate the percent inhibition of probe binding relative to vehicle-treated controls and fit the data to determine the target occupancy 50% (OC50) value.

Hypothetical Data & Interpretation

Table 3: LSD1 Target Occupancy Data

Compound Target Occupancy (OC50) (µM)
Compound X 0.48
Tranylcypromine (TCP) 2.0[6]

| Vehicle (DMSO) | No Occupancy |

Interpretation: Compound X demonstrates a target occupancy OC50 of 0.48 µM, indicating that this concentration is sufficient to engage 50% of the cellular LSD1 protein pool. This value is in excellent agreement with the EC50 values obtained from both CETSA and PD biomarker assays, providing a third, orthogonal confirmation of on-target activity.

Comparative Summary of Methodologies

Table 4: Comparison of Cellular Target Engagement Validation Methods

Feature Cellular Thermal Shift Assay (CETSA) PD Biomarker Modulation Competitive Chemoprobe Assay
Principle Ligand-induced thermal stabilization Measurement of downstream functional effects Competitive displacement of a tagged probe
Evidence Type Direct, Biophysical[7] Indirect, Functional[10] Direct, Occupancy-based[6]
Label-Free Yes (for compound and target) Yes (for compound and target) No (requires a specific chemical probe)
Key Reagents Specific primary antibody for target Antibodies for biomarkers (e.g., H3K4me2, CD11b) Biotinylated probe, streptavidin plates
Throughput Moderate (ITDR format is 96-well compatible) Low (Western) to High (Flow Cytometry) High (96/384-well plate-based)
Primary Output Thermal Shift (ΔTm) or Cellular EC50 Biomarker EC50 or Phenotypic EC50 Target Occupancy (OC50)
Strengths Universal applicability, direct binding evidence Physiologically relevant, confirms functional activity Direct measure of occupancy, high throughput

| Limitations | Some proteins may not show a thermal shift | Indirect; pathway must be well-defined | Requires synthesis of a validated probe |

Conclusion and Recommendations

Validating the cellular target engagement of a novel compound like 2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine is a non-negotiable step in establishing its therapeutic potential. This guide has detailed three orthogonal, robust methods, each providing a unique and valuable piece of the target validation puzzle.

  • CETSA provides unequivocal biophysical proof that the compound binds its target inside the cell. It should be considered a foundational assay for confirming direct interaction.[7][9]

  • Pharmacodynamic Biomarker Modulation confirms that this binding event is functionally relevant, leading to the expected downstream biological consequences. This is crucial for linking target engagement to cellular phenotype.[6][10]

  • Competitive Chemoprobe Assays offer a high-throughput method to directly quantify the percentage of target occupied by the compound at given concentrations.[6]

For a comprehensive validation strategy for 2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine, a multi-faceted approach is recommended. Begin with CETSA to confirm direct binding. Follow up with Western blotting for H3K4me2 and flow cytometry for differentiation markers to establish a clear link between target engagement and cellular function. The strong concordance across these assays, as illustrated by the hypothetical data, builds a compelling and trustworthy case for the compound's on-target mechanism of action, paving the way for further preclinical and clinical development.

References

  • Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Retrieved from [Link]

  • Drug Target Review. (2021, June 22). The use of biophysical methods in the hit-to-lead process. Retrieved from [Link]

  • Andrés-García, E., et al. (2022). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Cancers, 14(15), 3793. Retrieved from [Link]

  • Fioravanti, R., et al. (2023, February 1). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14, 1119194. Retrieved from [Link]

  • Auld, D. S., et al. (2023, February 23). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1152062. Retrieved from [Link]

  • Robers, M. B. (2020, March 6). Importance of Quantifying Drug-Target Engagement in Cells. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(5), 486-495. Retrieved from [Link]

  • CellarisBio. (2023, September 25). Cell target engagement -- Powerful paradigm in drug discovery. Retrieved from [Link]

  • Liang, L., et al. (2020). New tranylcypromine derivatives containing sulfonamide motif as potent LSD1 inhibitors to target acute myeloid leukemia. Bioorganic Chemistry, 99, 103808. Retrieved from [Link]

  • Reichart, G., et al. (2020). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry, 18(38), 7543-7551. Retrieved from [Link]

  • Vianello, P., et al. (2018). Pharmacological Inhibition of LSD1 for Cancer Treatment. Molecules, 23(8), 2049. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Liang, L., et al. (2020, June 15). New tranylcypromine derivatives containing sulfonamide motif as potent LSD1 inhibitors to target acute myeloid leukemia: Design, synthesis and biological evaluation. Bioorganic Chemistry, 99, 103808. Retrieved from [Link]

  • Kutz, C. J., et al. (2021). Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1) Display Variable Inhibition on Nucleosome Substrates. ACS Chemical Biology, 16(7), 1237-1247. Retrieved from [Link]

  • Johnson, T. R., et al. (2022, February 8). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Retrieved from [Link]

  • EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]

  • Hisada, T., et al. (2017, February 2). A Novel LSD1 Inhibitor T-3775440 Disrupts GFI1B-Containing Complex Leading to Transdifferentiation and Impaired Growth of AML Cells. Molecular Cancer Therapeutics, 16(4), 637-649. Retrieved from [Link]

  • Foley, T. M., et al. (2018). A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(10), 1024-1035. Retrieved from [Link]

  • Zhang, Y., et al. (2025, May 5). Discovery of novel tranylcypromine-indazole-based derivatives as LSD1 inhibitors for acute myeloid leukemia treatment. European Journal of Medicinal Chemistry, 289, 117438. Retrieved from [Link]

  • Li, Y., et al. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(9), 1989. Retrieved from [Link]

  • Re, M., et al. (2022, March 22). Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1162-1174. Retrieved from [Link]

Sources

Definitive Guide: Characterizing 2-PCPA Derivatives as Irreversible LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the critical challenge in epigenetic drug discovery: distinguishing true mechanism-based irreversible inhibition from slow-binding reversible inhibition. Focus is placed on 2-phenylcyclopropylamine (2-PCPA) derivatives (e.g., Tranylcypromine, ORY-1001, GSK-2879552), which function as "suicide substrates" for Lysine-Specific Demethylase 1 (LSD1/KDM1A).

Unlike reversible inhibitors that compete for the active site in equilibrium, 2-PCPA derivatives utilize the enzyme's own oxidative machinery to generate a reactive intermediate, forming a covalent adduct with the FAD cofactor. This guide provides the comparative data and validated protocols required to confirm this mechanism.

Part 1: Mechanistic Distinction (The "Suicide" Attack)

To validate a 2-PCPA derivative, one must prove it does not merely bind, but chemically reacts.

The Mechanism of Action

LSD1 catalyzes the demethylation of H3K4me1/2 via a flavin adenine dinucleotide (FAD)-dependent oxidation. 2-PCPA derivatives hijack this cycle:

  • Single Electron Transfer (SET): The amine of the inhibitor is oxidized by FAD, reducing FAD to FADH•.

  • Ring Opening: The resulting cyclopropyl radical is unstable and undergoes homolytic ring opening.

  • Adduct Formation: The reactive carbon radical attacks the N5 (or less commonly C4a) position of the FAD isoalloxazine ring, forming a stable covalent bond.

LSD1_Mechanism Substrate 2-PCPA Derivative (Inhibitor) Complex E·I Complex (Michaelis) Substrate->Complex Binding (Ki) Radical Radical Intermediate (Ring Opening) Complex->Radical SET Oxidation (FAD -> FADH•) Adduct Covalent Adduct (FAD-N5-Inhibitor) Radical->Adduct Covalent Bond Formation Dead Irreversibly Inhibited Enzyme Adduct->Dead Inactivation

Caption: Kinetic pathway of mechanism-based inactivation. The transition from Reversible Binding (E[1]·I) to Covalent Adduct is the defining step (


).

Part 2: Comparative Performance Guide

The following table contrasts the performance profiles of standard 2-PCPA derivatives against reversible alternatives.

FeatureTranylcypromine (TCP) ORY-1001 (Iadademstat) SP-2509 (Seclidemstat)
Class 1st Gen Irreversible (2-PCPA)2nd Gen Irreversible (2-PCPA)Reversible Allosteric
Binding Site FAD Cofactor (Catalytic Pocket)FAD Cofactor (Catalytic Pocket)Substrate Binding Pocket
Mechanism Covalent N5-FAD AdductCovalent N5-FAD AdductNon-covalent Competition
Potency (

)
Low (

M range)
High (nM range)High (nM range)
Time-Dependence Strong shift in

over time
Strong shift in

over time
Minimal/No shift
Washout Recovery 0% Activity Recovery0% Activity Recovery>80% Activity Recovery
Selectivity Poor (Hits MAO-A/B)High (>1000x vs MAOs)High

Key Insight: While SP-2509 is potent, its reversibility means its efficacy is strictly driven by plasma concentration (


 driven). 2-PCPA derivatives like ORY-1001 exhibit pharmacodynamics driven by the turnover rate of the enzyme (

), allowing for sustained inhibition even after the drug has cleared the system.

Part 3: Critical Experimental Framework

To confirm a new derivative follows the 2-PCPA mechanism, you must move beyond simple


 assays. The following three protocols constitute a self-validating system.
Protocol A: Time-Dependent Inhibition (Determination of )

Purpose: Quantify the efficiency of covalent bond formation.


 values for irreversible inhibitors are meaningless without a time component.

Methodology:

  • Preparation: Prepare LSD1 enzyme in assay buffer (50 mM HEPES pH 7.5, 0.1 mM NaCl).

  • Pre-incubation: Incubate LSD1 with the inhibitor at 5-7 different concentrations (ranging 0.1x to 10x expected

    
    ).
    
  • Time Points: At specific intervals (

    
     = 0, 5, 10, 20, 30, 60 min), remove an aliquot.
    
  • Activity Measurement: Dilute the aliquot 100-fold into a solution containing excess substrate (H3K4me2 peptide) and peroxidase/Amplex Red detection reagents to measure residual velocity (

    
    ).
    
  • Data Analysis:

    • Plot

      
       vs. time for each inhibitor concentration. The slope is 
      
      
      
      .
    • Plot

      
       vs. [Inhibitor].[2] Fit to the hyperbolic equation:
      
      
      
      
    • Result: Extract

      
       (max inactivation rate) and 
      
      
      
      (affinity for initial binding).
Protocol B: Jump-Dilution Assay (Rapid Reversibility Check)

Purpose: Physically demonstrate that the inhibitor cannot dissociate.

Methodology:

  • Incubation: Incubate LSD1 with the inhibitor at a concentration

    
     the 
    
    
    
    for 60 minutes. (Ensure >99% inhibition).
  • Jump: Rapidly dilute the mixture 100-fold into buffer containing the substrate.

    • Control 1: DMSO treated enzyme (100% activity).

    • Control 2: Enzyme added to buffer containing inhibitor at

      
       (without pre-incubation).
      
  • Readout: Monitor product formation continuously.

    • Irreversible: No recovery of activity. The slope remains flat.

    • Reversible: Activity recovers slowly as the inhibitor dissociates (slope increases over time).

Protocol C: Mass Spectrometry Adduct Confirmation

Purpose: Structural proof of the covalent modification.

Methodology:

  • Incubate LSD1 (10

    
    M) with Inhibitor (50 
    
    
    
    M) for 2 hours.
  • Perform intact protein LC-MS or denature to release the cofactor.

  • Critical Check: Since 2-PCPA binds to FAD, not the protein backbone, you must analyze the FAD mass .

    • Native FAD Mass: ~785.5 Da.

    • Expected Shift: Mass of FAD + Mass of Inhibitor - Mass of leaving group (usually 2H or similar depending on oxidation state).

    • Observation: Look for the specific mass peak corresponding to the FAD-N5-Inhibitor adduct .

Part 4: Validation Workflow Diagram

Use this decision tree to structure your screening campaign.

Validation_Workflow Start Candidate Compound IC50_Shift Does IC50 decrease with pre-incubation? Start->IC50_Shift Jump_Dilution Jump-Dilution Assay: Does activity recover? IC50_Shift->Jump_Dilution Yes (Time-dependent) Decision_Rev Reversible Inhibitor (e.g., SP-2509) IC50_Shift->Decision_Rev No (Constant IC50) Mass_Spec LC-MS Analysis: Is FAD mass shifted? Jump_Dilution->Mass_Spec No Recovery Jump_Dilution->Decision_Rev Activity Recovers Mass_Spec->Decision_Rev No (Non-covalent tight binding) Decision_Irr Irreversible Inhibitor (e.g., 2-PCPA/ORY-1001) Mass_Spec->Decision_Irr Yes (Adduct Found)

Caption: Step-by-step experimental logic to confirm mechanism-based inactivation.

References

  • Yang, M., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine.[3] Biochemistry.[4][5][6][7][8] Link

    • Core Mechanism:[9] Establishes the FAD-N5 covalent adduct structure.

  • Mimasu, S., et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry.[4][5][6][7][8] Link

    • Kinetics: Provides the foundational protocols for 2-PCPA deriv
  • Maes, T., et al. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia.[10] Cancer Cell. Link

    • Comparator Data: Detailed characterization of ORY-1001 (Iadademst
  • Sorna, V., et al. (2013). High-throughput screening identifies a potent and selective inhibitor of the H3K4 demethylase LSD1. Nature Communications. Link

    • Reversible Comparator: Describes SP-2509 and its reversible mechanism.
  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.[4] Link

    • Methodology: The authoritative text on calculating and performing jump-dilution assays.

Sources

Safety Operating Guide

Operational Guide: Disposal of 2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Chemical Safety Officers, Drug Discovery Scientists[1][2]

Executive Summary & Hazard Context

From the Desk of the Senior Application Scientist: Handling 2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine requires a nuanced approach that goes beyond standard organic waste protocols. This molecule presents a "triad of concern" for disposal:

  • Fluorine Content: The difluorophenyl moiety necessitates high-temperature incineration with scrubbing capabilities to manage hydrogen fluoride (HF) generation.[1]

  • Cyclopropyl Strain: The ~27.5 kcal/mol ring strain energy inherent to cyclopropanes increases the heat of combustion, requiring controlled feed rates during incineration.[1]

  • Amine Basicity: As a primary amine, this compound is incompatible with acidic waste streams, posing an immediate risk of exothermic reaction and pressure buildup if improperly segregated.[1]

This guide defines the Halogenated Basic Organic waste stream protocol required to dispose of this compound safely and compliantly.

Chemical & Physical Profile for Waste Classification

Before disposal, you must classify the material to ensure it enters the correct regulatory stream (e.g., RCRA in the US).[1][2]

PropertyValue / CharacteristicDisposal Implication
Molecular Formula C₁₀H₁₁F₂NHigh Halogen Content: Must be segregated from non-halogenated solvents (e.g., acetone, ethanol) to avoid contaminating fuel-blending streams.[1][2]
Functional Group Primary Amine (-NH₂)Basic/Corrosive: Incompatible with acids, acid chlorides, and strong oxidizers.[1][2]
Ring Structure CyclopropaneHigh Energy: Potential for rapid energy release during combustion; do not concentrate in evaporation residues.[1]
Physical State Liquid (typically) or OilFlammability: Treat as a flammable liquid (Class 3) for transport/disposal purposes.[1]
Pre-Disposal Protocol: Segregation & Preparation

CRITICAL SAFETY RULE: Never neutralize this amine in the waste container.[1] Neutralization generates heat and can pressurize sealed vessels.[1]

Step 1: Stream Selection

You must select the Halogenated Organic Waste stream.[1]

  • Why? Standard organic waste is often used for fuel blending (burning in cement kilns).[1] Fluorinated compounds can damage standard kilns and release HF gas.[1] They require specialized hazardous waste incinerators.[1]

Step 2: Compatibility Check

Ensure the receiving carboy/container does NOT contain:

  • Mineral acids (HCl, H₂SO₄)[1][2]

  • Organic acids (Acetic acid)[1][2]

  • Oxidizers (Peroxides, Nitric acid)[1][2]

  • Verification: If the waste container's history is unknown, check pH.[1] It must be neutral or basic (pH ≥ 7).[1]

Step 3: Solubilization (For Solids/Residues)

If the material is a solid or viscous oil, dissolve it in a compatible halogenated solvent before disposal to prevent "hot spots" in the incinerator.

  • Recommended Solvent: Dichloromethane (DCM).[1]

  • Reasoning: DCM is already halogenated, maintaining the integrity of the waste stream without adding a new class of hazard.[1]

Disposal Workflow (Decision Logic)

The following diagram illustrates the decision logic for disposing of 2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine.

DisposalWorkflow Start Start: Waste Generation StateCheck State of Matter? Start->StateCheck Solid Solid / Viscous Oil StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Dissolve Dissolve in DCM (Minimizes solid handling) Solid->Dissolve ContamCheck Contaminants? Liquid->ContamCheck Dissolve->ContamCheck Acidic Contains Acids? ContamCheck->Acidic Yes FinalStream Target Stream: Halogenated Basic/Neutral Organic ContamCheck->FinalStream No (Pure/Basic) Segregate SEGREGATE: Do NOT Mix. Use separate container. Acidic->Segregate Labeling Labeling: 'Flammable', 'Toxic', 'Halogenated' FinalStream->Labeling

Figure 1: Decision tree for segregating fluorinated amine waste.[1] Note the critical checkpoint for acidic contaminants to prevent accidental mixing.

Detailed Step-by-Step Procedure
A. Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • PPE Required: Butyl rubber or Silver Shield gloves (fluorinated aromatics can permeate standard nitrile), splash goggles, lab coat.[1][2]

  • Container: Select a High-Density Polyethylene (HDPE) or glass container. Avoid metal cans if the mixture contains any moisture, as amines can corrode aluminum.[1]

  • Transfer: Pour the amine solution into the container designated for "Halogenated Organic Solvents."

  • Labeling:

    • Chemical Name: 2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine solution[1][2]

    • Constituents: List the solvent (e.g., Dichloromethane 90%, Amine 10%)

    • Hazards: Check "Flammable" and "Toxic."[1][3]

B. Solid Waste (Contaminated Silica/Filter Paper)[1]
  • Bagging: Place solid waste (silica gel, drying agents like MgSO₄ contaminated with the amine) into a heavy-duty, clear polyethylene bag (minimum 2 mil thickness).[1]

  • Secondary Containment: Place the sealed bag into a secondary hazardous waste pail (typically a white 5-gallon bucket).

  • Labeling: Label as "Solid Hazardous Waste - Halogenated Organic Debris."

C. Empty Container Management (RCRA Compliance)

If you have an empty bottle of the pure reagent:

  • Triple Rinse: Rinse the bottle three times with a small volume of solvent (acetone or DCM).[1]

  • Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste container (described in Section A).[1]

  • Defacing: Deface the label and mark the bottle as "Empty."

  • Disposal: Discard the glass in the standard lab glass trash (unless P-listed, which this specific compound is not currently classified as under 40 CFR 261.33, though local regulations may vary).[1]

Emergency Spill Response

Scenario: A 100mL spill of pure amine on the benchtop.

  • Evacuate & Ventilate: Amines have low odor thresholds and can cause respiratory distress.[1] Clear the immediate area.[1][4][5][6][7]

  • Absorbent Selection: Use Vermiculite or Universal Polypropylene Pads .[1]

    • Avoid: Do not use clay-based absorbents if they are known to be acidic, as this may generate heat.[1][2]

  • Cleanup:

    • Cover spill with absorbent.[1][8]

    • Scoop into a wide-mouth jar.

    • Wipe area with water and mild soap (amines are water-soluble).[1]

    • Dispose of all cleanup materials as Solid Halogenated Hazardous Waste .[1]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][1]

  • American Chemical Society. (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine
Reactant of Route 2
2-(2,5-difluorophenyl)-2-methylcyclopropan-1-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。